Gatifloxacin hydrochloride
Description
Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic.
Gatifloxacin, also known as am 1155 or tequin, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Gatifloxacin is a drug which is used for the treatment of bronchitis, sinusitis, community-acquired pneumonia, and skin infections (abscesses, wounds) caused by s. pneumoniae, h. influenzae, s. aureus, m. pneumoniae, c. pneumoniae, l. pneumophila, s. pyogenes. Gatifloxacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gatifloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, gatifloxacin is primarily located in the cytoplasm and membrane (predicted from logP). Gatifloxacin is a potentially toxic compound.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYBNVXJQVIRGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121577-32-0 | |
| Record name | Gatifloxacin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GATIFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gatifloxacin Hydrochloride: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the molecular mechanisms underpinning the bactericidal activity of gatifloxacin hydrochloride, a fourth-generation fluoroquinolone, against Gram-positive bacteria. It explores its dual-target inhibition, quantitative measures of efficacy, mechanisms of resistance, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases
This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][2][3][4][5][6] These enzymes are critical for managing DNA topology during replication, transcription, repair, and recombination, making them ideal targets for antimicrobial agents.[1][2]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA.[1][2] This process is vital for relieving torsional stress during DNA replication and transcription, allowing the DNA strands to be unwound and accessed by cellular machinery.
-
Topoisomerase IV: The primary role of topoisomerase IV is in the decatenation (unlinking) of newly replicated, interlinked daughter chromosomes following a round of DNA replication.[1][2] This separation is a mandatory step for the successful segregation of chromosomes into daughter cells during cell division.
Gatifloxacin binds to the complex formed between these enzymes and the bacterial DNA. This interaction stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle.[1] This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and ultimately triggers cell death.[1][2][7] Gatifloxacin exhibits a high affinity for bacterial DNA gyrase, reportedly 100 times greater than for its mammalian counterparts, contributing to its selective toxicity.[4]
Target Primacy in Gram-Positive Bacteria
While fluoroquinolones generally target both DNA gyrase and topoisomerase IV, their primary target can differ between bacterial species. In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is considered the primary target for older quinolones.[6][8] This means that lower concentrations of the drug are needed to inhibit topoisomerase IV compared to DNA gyrase, and initial resistance mutations often appear in the genes encoding this enzyme.
Gatifloxacin, a newer 8-methoxyfluoroquinolone, is noted for its more balanced or "dual-targeted" activity against both enzymes in Gram-positive pathogens.[8][9] This is a significant advantage, as mutations in both the primary and secondary target genes are often required to confer a high level of resistance, potentially slowing its development.[9] However, in some Gram-positive species like Streptococcus pneumoniae, studies have suggested that DNA gyrase may be the primary target for gatifloxacin.[10]
Quantitative Data on Antimicrobial Activity
The potency of gatifloxacin is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens and its 50% inhibitory concentration (IC50) against its molecular targets.
Minimum Inhibitory Concentrations (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Gatifloxacin demonstrates potent activity against a wide range of Gram-positive bacteria.
| Gram-Positive Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | - | 0.063 | [11] |
| Staphylococcus epidermidis | - | 0.08 - 0.57 | [12] |
| Streptococcus pneumoniae | - | 0.25 | [11] |
| Streptococcus pyogenes | - | 0.08 - 0.57 | [12] |
| Streptococcus viridans | - | 0.22 | [12] |
| Enterococcus faecalis | 0.12 - 1 | - | [13] |
| Bacillus cereus | - | 0.08 - 0.57 | [12] |
| Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. |
Enzyme Inhibition (IC₅₀)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a specific enzyme's activity in vitro.
| Enzyme Target (from Enterococcus faecalis) | Gatifloxacin IC₅₀ (µg/mL) | Reference |
| DNA Gyrase | 5.60 | [10] |
| Topoisomerase IV | 4.24 | [10] |
Mechanisms of Bacterial Resistance
Resistance to gatifloxacin in Gram-positive bacteria primarily develops through two mechanisms: alterations in the drug's target enzymes and increased drug efflux.[7]
-
Target Site Mutations: The most significant mechanism is the accumulation of mutations in specific regions of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC/grlA, parE/grlB).[1][9] These regions are known as the Quinolone Resistance-Determining Regions (QRDRs). Mutations in these areas alter the amino acid sequence of the enzymes, reducing the binding affinity of gatifloxacin.[1] For high-level resistance to gatifloxacin, mutations in both target enzymes are often necessary.[8][9]
-
Active Efflux Pumps: Some Gram-positive bacteria possess membrane proteins that function as efflux pumps, which actively transport antimicrobial agents out of the cell, reducing the intracellular drug concentration.[1][7] In S. aureus, the NorA efflux pump can contribute to resistance. However, gatifloxacin's 8-methoxy structure makes it a poorer substrate for some of these pumps compared to older fluoroquinolones.[8][9]
-
Plasmid-Mediated Resistance: Although less common for fluoroquinolones than for other antibiotic classes, plasmid-mediated resistance genes can protect DNA gyrase from quinolone action.[1][7]
References
- 1. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 2. What is Gatifloxacin used for? [synapse.patsnap.com]
- 3. Articles [globalrx.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound confers broad-spectrum antibacterial activity against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Gatifloxacin Hydrochloride: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Gatifloxacin Hydrochloride, a fourth-generation fluoroquinolone antibiotic. This document details various synthetic routes, including key intermediates and reaction mechanisms, alongside robust purification protocols designed to yield high-purity active pharmaceutical ingredients (APIs). Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz illustrate the primary synthesis pathway and a general purification workflow.
Synthesis of Gatifloxacin
The synthesis of gatifloxacin primarily revolves around the construction of the quinolone core followed by the nucleophilic substitution of a fluorine atom with 2-methylpiperazine. Several strategies have been developed to optimize this process, particularly to enhance the reactivity of the C-7 position, which is deactivated by the C-8 methoxy group.
Synthesis via Boron Chelate Intermediates
A prevalent and efficient method for industrial-scale production involves the use of boron chelates to activate the quinolone ring system for nucleophilic substitution. This approach generally leads to higher yields and milder reaction conditions compared to direct substitution methods.[1][2] One common pathway starts from 3-methoxy-2,4,5-trifluorobenzoic acid.[3][4]
A key intermediate in many syntheses is 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid or its ethyl ester.[1] The reaction of this intermediate with 2-methylpiperazine can be sluggish. To overcome this, the quinoline carboxylic acid is often converted into a boron difluoride chelate. This chelate readily undergoes coupling with 2-methylpiperazine.[1][5] Subsequent hydrolysis of the resulting chelated gatifloxacin yields the final product.[5] An alternative approach involves chelation with fluoroboric acid.[1]
The use of boron trifluoride etherate is a common strategy to form the reactive chelate intermediate.[1][5] This method has been shown to be amenable to large-scale preparation.[1]
Direct Nucleophilic Substitution
While less common for large-scale production due to lower yields, direct substitution of the 7-fluoro group of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with 2-methylpiperazine is also a viable route.[1] This reaction is typically carried out in a dipolar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.[2]
Comparative Synthesis Data
The following table summarizes quantitative data from various synthetic approaches to gatifloxacin, highlighting the impact of different reagents and conditions on the final yield.
| Starting Material | Key Reagents/Conditions | Solvent | Yield (%) | Reference(s) |
| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | 2-Methylpiperazine, Boron Trifluoride Etherate, Hydrolysis | Acetonitrile, Ethanol/Water | 91 | [1] |
| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | 2-Methylpiperazine | DMSO | 66-76 | [2] |
| Ethyl-1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate borate | 2-Methylpiperazine, Hydrolysis with Triethylamine | Ethanol | 38 | [1][6] |
| 3-methoxy-2,4,5-trifluorobenzoic acid | Multi-step synthesis involving acylation, condensation, cyclization, and substitution | Various | 30.9 | [3] |
| 3-methoxy-2,4,5-trifluorobenzoic acid | Multi-step synthesis involving borate intermediate | Various | 43.2 | [4] |
Purification of this compound
The purification of gatifloxacin is crucial to remove impurities, such as starting materials, by-products, and potential degradation products. Common methods include recrystallization, pH adjustment, and the formation of different crystalline forms.
Recrystallization
Recrystallization is a widely used technique for purifying crude gatifloxacin. Various solvents and solvent systems can be employed.
-
Methanol: Crude gatifloxacin can be purified by treatment with activated carbon in methanol, followed by recrystallization from methanol.[1]
-
Alkyl Alcohols and Water: A method involving dissolving gatifloxacin in an alkyl alcohol (e.g., isopropanol) at elevated temperatures, treating with activated carbon, and then inducing crystallization by adding purified water has been reported.[7]
-
Ethanol: Crystallization from ethanol is also a common practice.[8]
Purification via pH Adjustment
An effective purification method involves leveraging the pH-dependent solubility of gatifloxacin.[9]
-
An aqueous suspension of impure gatifloxacin is treated with an acid (e.g., hydrochloric acid) to lower the pH to around 2.5, bringing the gatifloxacin into solution.
-
The acidic solution can be washed with an organic solvent like ethyl acetate to remove non-basic impurities.
-
The aqueous layer is then treated with a base (e.g., caustic lye) to raise the pH to approximately 7.2.
-
This change in pH causes the purified gatifloxacin to crystallize out of the solution, which can then be collected by filtration.
This method can achieve a purity of 99.9% with a near-quantitative yield.[9]
Crystalline Forms and Co-crystals
Gatifloxacin can exist in various crystalline forms, including hydrates (e.g., hemihydrate, sesquihydrate, pentahydrate) and anhydrous forms.[10][11] The specific crystalline form can impact physical properties such as solubility, stability, and bioavailability.[11] For instance, the sesquihydrate is reported to be less hygroscopic and more stable for manufacturing solid dosage forms compared to the hemihydrate.[10][11]
The formation of co-crystals with various co-crystal formers (e.g., glutaric acid, succinic acid, citric acid) is another approach to modify the physicochemical properties of gatifloxacin.[12]
Comparative Purification Data
The following table presents data on different purification methods for gatifloxacin, detailing the solvents, key steps, and resulting purity.
| Method | Key Solvents/Reagents | Purity | Yield | Reference(s) |
| Recrystallization | Methanol, Activated Carbon | >99.8% | 76% | [1] |
| Recrystallization | Isopropanol, Water, Activated Carbon | 99.7% | 90% | [7] |
| pH Adjustment | Water, Hydrochloric Acid, Caustic Lye, Ethyl Acetate | 99.9% | >95% | [9] |
| Co-crystal Formation | Methanol, Malonic Acid | N/A | 92.4% | [12] |
| Co-crystal Formation | Methanol, Fumaric Acid | N/A | 88.9% | [12] |
Key Experimental Protocols
Synthesis of Gatifloxacin via Boron Chelate and Hydrolysis[1]
-
Chelate Formation: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester is treated with boron trifluoride diethyl etherate in a suitable solvent like methyl isobutyl ketone to form the borondifluoride chelate.
-
Condensation: The resulting chelate is then condensed with 2-methylpiperazine to yield the gatifloxacin borondifluoride chelate.
-
Hydrolysis: The gatifloxacin borondifluoride chelate is hydrolyzed using a base such as triethylamine in a solvent system like methanol to yield gatifloxacin.
-
Purification: The crude product is purified by treatment with activated carbon in methanol, followed by recrystallization from methanol to afford pure gatifloxacin.
Purification of Gatifloxacin by pH Adjustment[9]
-
Acidification: Suspend 100g of crude gatifloxacin (chromatographic purity: 96%) in 500 ml of water. Stir the suspension for 1 hour. Adjust the pH to 2.5 by adding 2N hydrochloric acid at 20-25°C.
-
Stirring and Washing: Stir the resulting solution for 1 hour. Wash the aqueous layer with 200 ml of ethyl acetate.
-
Decolorization: Treat the aqueous solution with activated charcoal and filter the mixture.
-
Crystallization: Adjust the pH of the filtrate to 7.2 by adding caustic lye. Stir for 2 hours to allow for crystallization.
-
Isolation: Filter the separated solid and wash with water to yield gatifloxacin with a purity of 99.9%.
Purification by Recrystallization from Isopropanol and Water[7]
-
Dissolution: Add 100g of gatifloxacin to 1L of isopropanol in a 2L flask. Heat the mixture to 80°C with stirring until the solid is completely dissolved.
-
Decolorization: Cool the solution to 40°C and add 20g of activated carbon. Reheat the mixture to 80°C and stir at reflux for 30 minutes.
-
Crystallization: Filter the hot mixture to remove the activated carbon. While stirring the filtrate, add 1600ml of purified water to induce the precipitation of a large amount of solid.
-
Isolation: Filter the solid and dry under reduced pressure at 60°C to obtain 90g of purified gatifloxacin (99.7% purity by HPLC).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of gatifloxacin | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 7. CN102757419B - Purification method of gatifloxacin - Google Patents [patents.google.com]
- 8. WO2005009970A1 - An improved process for the preparation of gatifloxacin - Google Patents [patents.google.com]
- 9. WO2004101547A1 - Purification methods of gatifloxacin and a novel form of gatifloxacin - Google Patents [patents.google.com]
- 10. US20060252770A1 - Novel crystalline forms of gatifloxacin and processes for preparation - Google Patents [patents.google.com]
- 11. Case Study 4: Gatifloxacin - Crystalline Form Changes With A Licensed Compound - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 12. Co Crystals Of Gatifloxacin And Process For Preparation Thereof [quickcompany.in]
In Vitro Efficacy of Gatifloxacin Hydrochloride Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of gatifloxacin hydrochloride against a broad spectrum of anaerobic bacteria. Gatifloxacin, a fourth-generation fluoroquinolone, demonstrates significant potency against these often difficult-to-treat pathogens. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the underlying mechanism of action.
Quantitative Susceptibility Data
The in vitro efficacy of gatifloxacin against anaerobic bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data is often summarized as MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Multiple studies have demonstrated the potent activity of gatifloxacin against a diverse range of anaerobic organisms.[1][2][3][4] The overall MIC50 and MIC90 values for gatifloxacin against anaerobes are generally reported as 0.5 µg/mL and 4 µg/mL, respectively.[1][2][4] This positions gatifloxacin as a promising agent for the treatment of mixed anaerobic infections.[2]
For comparative purposes, the following table summarizes the MIC50 and MIC90 values of gatifloxacin and other antimicrobial agents against anaerobic bacteria, as determined by the agar dilution method.[1][2]
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gatifloxacin | 0.5 | 4 |
| Ciprofloxacin | 2 | 32 |
| Levofloxacin | 1 | 8 |
| Sparfloxacin | 2 | 8 |
| Trovafloxacin | 1 | 4 |
| Amoxicillin | 16 | >64 |
| Amoxicillin-Clavulanate | 0.125 | 1 |
| Ampicillin | 1 | 64 |
| Ampicillin-Sulbactam | 0.5 | 4 |
| Clindamycin | 0.125 - 0.5 | 8 - >256 |
| Imipenem | 0.25 | 0.5 |
| Metronidazole | 1 | 8 - >16 |
Data compiled from multiple sources.[1][2]
Gatifloxacin's activity has been noted against various anaerobic species, including those of the Bacteroides fragilis group, Prevotella spp., Porphyromonas spp., Fusobacterium spp., and peptostreptococci.[1][3]
Experimental Protocols for In Vitro Susceptibility Testing
The determination of gatifloxacin's in vitro activity against anaerobic bacteria relies on standardized and meticulously controlled laboratory procedures. The two most common methods employed are the agar dilution and broth microdilution techniques.[1][3][5]
Agar Dilution Method
The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[1][5]
Methodology:
-
Preparation of Antimicrobial Agent: this compound susceptibility powder is reconstituted according to the manufacturer's instructions.[1][6] A series of twofold dilutions of the antimicrobial agent are prepared.
-
Media Preparation: Brucella agar supplemented with 5% sterile defibrinated laked sheep blood, hemin (5 µg/mL), and Vitamin K1 (1 µg/mL) is prepared and sterilized.[1][5]
-
Incorporation of Antimicrobial Agent: The prepared dilutions of gatifloxacin are incorporated into the molten agar, which is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: Anaerobic bacterial isolates, previously subcultured onto enriched sheep blood agar plates, are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[1][5]
-
Inoculation: A standardized number of bacterial cells are inoculated onto the surface of the agar plates, often using a Steers-Foltz replicator.[5]
-
Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of gatifloxacin that completely inhibits the visible growth of the bacteria.
Broth Microdilution Method
The broth microdilution technique is another widely used method for determining the MIC of antimicrobial agents against anaerobic bacteria.[3][7]
Methodology:
-
Preparation of Antimicrobial Agent: Serial twofold dilutions of gatifloxacin are prepared in a suitable broth medium, such as Brain Heart Infusion (BHI) broth, within the wells of a microtiter plate.[7]
-
Inoculum Preparation: A standardized inoculum of the anaerobic bacteria is prepared in broth, similar to the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated under anaerobic conditions at 35-37°C for 48 hours.
-
Result Interpretation: The MIC is read as the lowest concentration of gatifloxacin in which no visible growth (turbidity) is observed.
Visualizations: Workflows and Mechanisms
To further elucidate the experimental process and the molecular basis of gatifloxacin's activity, the following diagrams are provided.
Caption: Experimental workflow for the agar dilution susceptibility testing of gatifloxacin.
This compound exerts its bactericidal effects by targeting essential enzymes involved in bacterial DNA replication.[8][9][10][11] The primary mechanism of action involves the inhibition of DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9][11] These enzymes are crucial for processes such as DNA replication, transcription, repair, and recombination.[9] By binding to these enzymes, gatifloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.[9]
Caption: Mechanism of action of this compound in anaerobic bacteria.
Conclusion
The data presented in this technical guide underscore the potent in vitro activity of this compound against a wide array of anaerobic bacteria. Its low MIC50 and MIC90 values, coupled with its established mechanism of action targeting essential bacterial enzymes, highlight its potential as an effective therapeutic agent for infections involving anaerobic pathogens. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation of its efficacy in both research and clinical settings.
References
- 1. Activities of Gatifloxacin Compared to Those of Seven Other Agents against Anaerobic Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of gatifloxacin, a new fluoroquinolone, against 204 anaerobes compared to seven other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activities of Gatifloxacin, Two Other Quinolones, and Five Nonquinolone Antimicrobials against Obligately Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of gatifloxacin compared to those of seven other agents against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. This compound confers broad-spectrum antibacterial activity against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. go.drugbank.com [go.drugbank.com]
Spectral analysis of Gatifloxacin hydrochloride (UV, IR, NMR, Mass)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral analysis of Gatifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The document details the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of this important active pharmaceutical ingredient (API).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound and for providing information about its electronic transitions. The absorption of UV radiation by the molecule is primarily due to the π → π* and n → π* transitions within the quinolone ring system.
Data Presentation
The absorption maxima (λmax) of this compound are dependent on the solvent used, which can influence the electronic environment of the chromophore.
| Solvent System | λmax 1 (nm) | λmax 2 (nm) | Linearity Range (µg/mL) |
| Methanol | 295 | - | 2 - 10[1][2] |
| Methanol and 0.1M Sodium Hydroxide (8:2) | 289 | 246 | 2 - 10[3] |
| 100 mM Phosphate Buffer (pH 7.4) | 286 | - | 1 - 18[4] |
| 100 mM Hydrochloric Acid (pH 1.2) | 292 | - | 1 - 14[4] |
| Ethanol | 290 | 330 | Not Specified[5] |
Experimental Protocol
Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is typically employed for analysis.
Sample Preparation:
-
A standard stock solution of this compound (e.g., 100 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in the chosen solvent.
-
Working standard solutions of varying concentrations are prepared by serial dilution of the stock solution with the same solvent.
Data Acquisition:
-
The spectrophotometer is set to scan a wavelength range, typically from 200 to 400 nm.
-
A baseline correction is performed using the solvent as a blank.
-
The absorbance of each working standard solution is measured at the predetermined λmax.
-
A calibration curve is constructed by plotting absorbance versus concentration to establish the linearity of the method.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Data Presentation
The following table summarizes the characteristic IR absorption bands for the key functional groups in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3550 | O-H (Carboxylic Acid) | Stretching |
| ~3100-3200 | C-H (Aromatic and Alkyl) | Stretching |
| ~1713 | C=O (Carboxylic Acid) | Stretching[6] |
| ~1637 | C=O (Ketone) | Stretching[6] |
| ~1513 | C=C (Aromatic) | Stretching[6] |
| ~1320 | C-O (Carboxylic Acid) | Stretching |
| ~1161 | C-F | Stretching[6] |
Experimental Protocol
Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for acquiring the IR spectrum.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
A background spectrum of the KBr pellet (without the sample) is recorded.
-
The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for the unambiguous assignment of its structure. Both ¹H and ¹³C NMR are crucial for complete structural elucidation.
Data Presentation
¹H NMR Spectral Data (Solvent: D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.7 | s | H-2 |
| ~7.5 | d | H-5 |
| ~4.0 | m | H-3' and H-5' (piperazine) |
| ~3.6 | m | H-2' and H-6' (piperazine) |
| ~3.8 | s | OCH₃ |
| ~3.5 | m | H (cyclopropyl) |
| ~1.2 | d | CH₃ (piperazine) |
| ~1.1 | m | CH₂ (cyclopropyl) |
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | C-4 (C=O) |
| ~167 | C-3 (COOH) |
| ~155 | C-8a |
| ~148 | C-6 |
| ~145 | C-7 |
| ~138 | C-4a |
| ~120 | C-8 |
| ~107 | C-5 |
| ~106 | C-2 |
| ~61 | OCH₃ |
| ~50 | C-2' and C-6' (piperazine) |
| ~45 | C-3' and C-5' (piperazine) |
| ~35 | C (cyclopropyl) |
| ~17 | CH₃ (piperazine) |
| ~8 | CH₂ (cyclopropyl) |
Experimental Protocol
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
Sample Preparation:
-
A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, is added.
Data Acquisition:
-
The sample tube is placed in the NMR probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
-
Advanced NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of the signals.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which further confirms its structure.
Data Presentation
The molecular weight of Gatifloxacin is 375.4 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is typically observed.
| m/z | Ion |
| 376.16 | [M+H]⁺ (Protonated Molecule) |
| 332 | [M+H - CO₂]⁺ |
| 315 | [M+H - CO₂ - NH₃]⁺ |
| 290 | [M+H - C₄H₆O₂]⁺ |
| 263 | [M+H - C₅H₈N₂O]⁺ |
Experimental Protocol
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, is used.
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.
Data Acquisition:
-
The sample solution is introduced into the mass spectrometer via direct infusion or through an LC column.
-
Electrospray ionization (ESI) in the positive ion mode is commonly used to generate ions.
-
The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
-
Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Visualizations
The following diagrams illustrate the workflow and logical connections in the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Caption: Logical relationship for structural elucidation using spectral data.
References
- 1. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. [Impurity analysis and their structure determination of gatifloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
Gatifloxacin Hydrochloride: A Technical Guide to its Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, exhibits potent broad-spectrum antibacterial activity by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying gatifloxacin's inhibitory action. It details the biochemical interactions, presents quantitative data on enzyme inhibition, and outlines the experimental protocols for assessing these activities. Visual representations of the mechanism and experimental workflows are provided to facilitate a comprehensive understanding for researchers in antibacterial drug discovery and development.
Introduction
The emergence of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing antibacterial agents to inform the development of new therapeutics. Gatifloxacin hydrochloride's efficacy stems from its ability to disrupt critical DNA processes in bacteria, including replication, transcription, repair, and recombination, by inhibiting DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is a key attribute that contributes to its potent bactericidal activity and a reduced propensity for the development of resistance.[2] In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is typically the main target in Gram-positive bacteria.[3]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Gatifloxacin, like other fluoroquinolones, functions by trapping the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step.[2] This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[3]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication.[2] Gatifloxacin binds to the GyrA subunit of the DNA gyrase-DNA complex, stabilizing the cleaved "gate" segment of DNA and preventing its resealing.[2]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells. Gatifloxacin interacts with the ParC subunit of topoisomerase IV, similarly trapping the enzyme-DNA cleavage complex and inhibiting the decatenation process.[2]
The C-8 methoxy group of gatifloxacin is thought to enhance its activity against DNA gyrase, contributing to its potent activity against a wide range of bacteria.[4]
Quantitative Analysis of Enzyme Inhibition
The inhibitory activity of gatifloxacin is quantified by determining its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Enzyme | Bacterial Species | Gatifloxacin IC50 (µg/mL) | Reference |
| DNA Gyrase | Escherichia coli | 0.109 | [5] |
| Topoisomerase IV | Staphylococcus aureus | 13.8 | [5] |
| DNA Gyrase | Enterococcus faecalis | 5.60 | |
| Topoisomerase IV | Enterococcus faecalis | 4.24 | |
| DNA Gyrase | Streptococcus pneumoniae | 4.28 - 582 | |
| Topoisomerase IV | Streptococcus pneumoniae | 1.90 - 35.2 |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of gatifloxacin.
Purification of Recombinant DNA Gyrase and Topoisomerase IV
Objective: To obtain pure, active enzymes for in vitro inhibition assays.
Methodology:
-
Gene Cloning and Expression: The genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) from the target bacterium are cloned into expression vectors, typically with an affinity tag (e.g., His-tag). These vectors are then transformed into a suitable expression host, such as E. coli.
-
Cell Culture and Induction: The transformed bacterial cells are grown in a large-scale culture. Protein expression is induced by adding an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).[6]
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.[7] Cell disruption is achieved through methods such as sonication or high-pressure homogenization.[6][7]
-
Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed to remove unbound proteins, and the tagged protein is eluted using a competitive ligand (e.g., imidazole).
-
Further Purification (Optional): Depending on the purity, further purification steps like ion-exchange or size-exclusion chromatography may be employed.
-
Protein Characterization: The purity of the enzyme subunits is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay. The purified subunits are stored at -80°C in a glycerol-containing buffer.[6]
DNA Gyrase Supercoiling Inhibition Assay
Objective: To measure the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed circular DNA.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing reaction buffer (typically including Tris-HCl, KCl, MgCl2, DTT, and ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of gatifloxacin.
-
Enzyme Addition: The reaction is initiated by adding a defined amount of purified DNA gyrase. A control reaction without the inhibitor is also included.
-
Incubation: The reaction mixtures are incubated at 37°C for a specific time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified using densitometry. The IC50 value is calculated as the gatifloxacin concentration that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.
Topoisomerase IV Decatenation Inhibition Assay
Objective: To assess the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing reaction buffer, kDNA (a network of interlocked DNA minicircles), and a range of gatifloxacin concentrations.[8]
-
Enzyme Addition: The reaction is started by adding purified topoisomerase IV. A control reaction without the inhibitor is included.[8]
-
Incubation: The reactions are incubated at 37°C for a set period (e.g., 30 minutes).[8]
-
Reaction Termination: The reaction is stopped by the addition of a stop solution.[8]
-
Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well.
-
Visualization and Quantification: The gel is stained and visualized. The amount of decatenated minicircles is quantified, and the IC50 value is determined as the gatifloxacin concentration that inhibits 50% of the decatenation activity.
Quinolone-Induced DNA Cleavage Assay
Objective: To measure the ability of gatifloxacin to stabilize the covalent enzyme-DNA cleavage complex.
Methodology:
-
Reaction Setup: A reaction mixture is prepared with reaction buffer, supercoiled plasmid DNA, and varying concentrations of gatifloxacin.[9]
-
Enzyme Addition: Purified DNA gyrase or topoisomerase IV is added to initiate the reaction.
-
Incubation: The mixture is incubated at 37°C for a defined time to allow for the formation of the cleavage complex.[9]
-
Complex Trapping: SDS and a protease (e.g., proteinase K) are added to the reaction. SDS denatures the enzyme, trapping it covalently bound to the DNA at the cleavage site. Proteinase K digests the enzyme, leaving a small peptide attached to the DNA.[9]
-
Agarose Gel Electrophoresis: The DNA is analyzed by agarose gel electrophoresis. The formation of a linear DNA band from the supercoiled plasmid indicates a double-stranded break.
-
Visualization and Quantification: The gel is stained and visualized. The intensity of the linear DNA band is quantified to determine the concentration of gatifloxacin that produces the maximum amount of cleaved DNA.
Conclusion
This compound's potent antibacterial activity is a direct consequence of its dual inhibition of bacterial DNA gyrase and topoisomerase IV. This technical guide has provided a detailed overview of the molecular mechanisms, quantitative inhibitory data, and the experimental protocols necessary to evaluate these interactions. A thorough understanding of these fundamental processes is crucial for the rational design of new antibacterial agents that can overcome existing resistance mechanisms and for the effective application of gatifloxacin in clinical settings. The provided methodologies and data serve as a valuable resource for researchers dedicated to advancing the field of antibacterial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Alterations in DNA Gyrase and Topoisomerase IV in Resistant Mutants of Clostridium perfringens Found after In Vitro Treatment with Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
Exploring the Antibacterial Spectrum of Gatifloxacin Hydrochloride: A Technical Guide
Introduction
Gatifloxacin hydrochloride is a synthetic, fourth-generation 8-methoxyfluoroquinolone antibiotic renowned for its broad-spectrum antibacterial activity.[1][2][3] It is effective against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2][3] The bactericidal action of Gatifloxacin is attributed to its ability to inhibit essential bacterial enzymes, specifically DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4][5] This inhibition disrupts the processes of DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][4][5] This technical guide provides an in-depth exploration of the antibacterial spectrum of this compound, complete with quantitative data, experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action: Dual Inhibition of Topoisomerases
Gatifloxacin's primary mechanism of action involves the dual inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][4][5] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target.[6][7]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for initiating DNA replication and transcription.[5][8] Gatifloxacin binds to the A subunit of DNA gyrase, preventing the re-ligation of the DNA strands after cleavage, which halts the supercoiling process and, consequently, DNA replication.[5][9]
-
Topoisomerase IV: This enzyme plays a vital role in the segregation of replicated chromosomal DNA into daughter cells during cell division.[5][8] Gatifloxacin's interaction with topoisomerase IV inhibits the decatenation of interlinked daughter chromosomes, leading to an interruption of cell division.[5][9]
The 8-methoxy group on the quinolone ring of Gatifloxacin enhances its activity against Gram-positive bacteria and reduces the likelihood of resistance development compared to older fluoroquinolones.[6][10]
Antibacterial Spectrum of this compound
Gatifloxacin exhibits a broad spectrum of activity, encompassing a variety of clinically relevant pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit 90% of the tested isolates.
Gram-Positive Bacteria
Gatifloxacin demonstrates potent activity against many Gram-positive organisms, including strains that are resistant to other classes of antibiotics.[3] It is generally more potent than ciprofloxacin and ofloxacin against staphylococci, streptococci, pneumococci, and enterococci.[2]
| Bacterial Species | MIC90 (mg/L) |
| Staphylococcus aureus (oxacillin-susceptible) | ≤0.5 |
| Staphylococcus epidermidis | 0.08 - 0.57 |
| Streptococcus pneumoniae (penicillin-resistant) | ≤0.5 |
| Streptococcus pyogenes | 0.08 - 0.57 |
| Streptococcus viridans | 0.22 |
| Enterococcus faecalis | 0.08 - 0.57 |
| Bacillus cereus | 0.08 - 0.57 |
Note: Data compiled from multiple sources.[2][11][12]
Gram-Negative Bacteria
Gatifloxacin is also effective against a wide range of Gram-negative bacteria.[8] While ciprofloxacin may show greater potency against some species like Pseudomonas aeruginosa, gatifloxacin maintains good activity against many Enterobacteriaceae and other significant Gram-negative pathogens.[2][7]
| Bacterial Species | MIC90 (mg/L) |
| Haemophilus influenzae | ≤0.03 |
| Moraxella catarrhalis | ≤0.03 |
| Neisseria gonorrhoeae | 0.016 - 0.06 |
| Escherichia coli | 0.06 to >4 |
| Klebsiella pneumoniae | 0.25 - 2 |
| Enterobacter aerogenes | Data suggests high susceptibility |
| Enterobacter spp. | 0.5 - 1 |
| Proteus mirabilis | 2 - 16 |
| Pseudomonas aeruginosa | 1.28 |
| Stenotrophomonas maltophilia | 4 |
Note: Data compiled from multiple sources.[2][11][12][13]
Atypical and Other Bacteria
Gatifloxacin exhibits excellent activity against atypical respiratory pathogens and certain anaerobes and mycobacteria.[2][5] It is notably more potent against these organisms than many other quinolones.[2]
| Bacterial Species | MIC90 (mg/L) |
| Chlamydophila (Chlamydia) pneumoniae | 0.03 - 0.5 |
| Mycoplasma pneumoniae | 0.03 - 0.5 |
| Legionella spp. | 0.03 - 0.06 |
| Mycobacterium tuberculosis | 0.25 |
| Bacteroides fragilis | Active |
| Clostridium difficile | Active |
| Nocardia asteroides | Data suggests high susceptibility |
| Mycobacterium chelonae | Data suggests high susceptibility |
Note: Data compiled from multiple sources.[2][11][12]
Experimental Protocols
The antibacterial spectrum of an antibiotic is primarily determined through in vitro susceptibility testing. The following are standard methodologies used to evaluate the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Gatifloxacin Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10^5 colony-forming units [CFU]/mL).
-
Inoculation: Each dilution of the antibiotic is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.
-
Incubation: The inoculated tubes or microtiter plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Interpretation: The MIC is recorded as the lowest concentration of Gatifloxacin that shows no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antibiotic that kills a specific percentage (usually 99.9%) of the initial bacterial inoculum.
Methodology:
-
Perform MIC Assay: An MIC test is conducted as described above.
-
Subculturing: A small aliquot from each tube or well that shows no visible growth in the MIC assay is plated onto an antibiotic-free agar medium.
-
Incubation: The agar plates are incubated for 24-48 hours.
-
Interpretation: The MBC is the lowest concentration of Gatifloxacin that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Mechanisms of Resistance
Bacterial resistance to Gatifloxacin can emerge through several mechanisms:
-
Target Enzyme Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of Gatifloxacin to these enzymes.[5][6][7]
-
Efflux Pumps: Some bacteria possess or can acquire efflux pumps that actively transport Gatifloxacin out of the cell, preventing it from reaching its intracellular targets.[5][14]
-
Reduced Permeability: Changes in the bacterial cell wall, such as alterations in porin channels in Gram-negative bacteria, can limit the influx of the antibiotic.[14]
Notably, due to its dual-targeting mechanism, mutations in both DNA gyrase and topoisomerase IV are often required to confer high-level resistance to Gatifloxacin.[6][10]
Conclusion
This compound is a potent, broad-spectrum fluoroquinolone with excellent activity against a wide range of Gram-positive, Gram-negative, and atypical bacteria. Its dual mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, contributes to its efficacy and may lower the potential for the development of resistance. The quantitative data presented in this guide underscores its value in treating a variety of bacterial infections. Understanding its antibacterial spectrum and the standardized protocols for its evaluation is crucial for its effective use in clinical and research settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro antibacterial spectrum of a new broad-spectrum 8-methoxy fluoroquinolone, gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gatifloxacin, an advanced 8-methoxy fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 6. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crstoday.com [crstoday.com]
- 8. bluelakepharmapi.com [bluelakepharmapi.com]
- 9. youtube.com [youtube.com]
- 10. Mechanisms and frequency of resistance to gatifloxacin in comparison to AM-1121 and ciprofloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]
Gatifloxacin Hydrochloride: A Comprehensive Technical Guide on its Potential as a Broad-Spectrum Antibacterial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin is a fourth-generation 8-methoxyfluoroquinolone, a synthetic broad-spectrum antibacterial agent.[1][2] It is utilized for both oral and intravenous administration and is also available in ophthalmic solutions.[1] This technical guide provides an in-depth analysis of gatifloxacin hydrochloride, focusing on its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the mechanisms of resistance. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
Gatifloxacin's bactericidal activity is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][3]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[4] Gatifloxacin targets the A subunit of DNA gyrase, preventing the re-ligation of cleaved DNA strands. This leads to the accumulation of double-stranded breaks in the bacterial chromosome, ultimately halting DNA replication.[3][4] Gatifloxacin exhibits a significantly higher affinity for bacterial DNA gyrase—reportedly 100 times more—than for its mammalian counterparts, which contributes to its selective toxicity.[1]
-
Topoisomerase IV: This enzyme is primarily involved in the segregation of replicated chromosomal DNA into daughter cells during cell division.[3] Gatifloxacin interferes with the B subunit of topoisomerase IV, inhibiting its ability to decatenate the interlinked daughter chromosomes.[3][4]
This dual-targeting mechanism confers a high degree of efficacy against a wide range of bacterial pathogens.[4]
In Vitro Antibacterial Spectrum
Gatifloxacin demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens and some anaerobes.[5][6][7][8] Its enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, is a key feature.[5][9]
Gram-Positive Activity
Gatifloxacin is highly active against many Gram-positive pathogens.[5][9] Studies have shown it to be more potent than older fluoroquinolones like ciprofloxacin and levofloxacin against these organisms.[2][10]
| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Staphylococcus aureus (MSSA) | - | ≤0.39 |
| Staphylococcus epidermidis | - | - |
| Streptococcus pneumoniae | - | ≤0.39 |
| Streptococcus pyogenes | - | ≤0.39 |
| Streptococcus viridans | - | 0.22 |
| Enterococcus faecalis | - | 25 |
| Table 1: In Vitro Activity of Gatifloxacin Against Key Gram-Positive Pathogens.[2][10][11] |
Gram-Negative Activity
Gatifloxacin retains broad-spectrum activity against Gram-negative bacteria, comparable to other fluoroquinolones.[2][5] It is effective against common pathogens responsible for respiratory and urinary tract infections.[6][12]
| Pathogen | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | - | ≤0.39 |
| Klebsiella pneumoniae | - | ≤0.39 |
| Haemophilus influenzae | - | 0.025 |
| Moraxella catarrhalis | - | 0.05 |
| Neisseria gonorrhoeae | - | 0.063 |
| Pseudomonas aeruginosa | - | 1.28 - 3.13 |
| Table 2: In Vitro Activity of Gatifloxacin Against Key Gram-Negative Pathogens.[2][11][13] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of gatifloxacin is characterized by excellent oral bioavailability, extensive tissue penetration, and a half-life that supports once-daily dosing.[14][15]
| Parameter | Value |
| Oral Bioavailability | 96%[1][15] |
| Protein Binding | 20%[1][7] |
| Volume of Distribution | ~1.8 L/kg[15][16] |
| Elimination Half-life (t½) | 7.8 - 10.8 hours[7][16] |
| Metabolism | Limited (<1% of dose)[1] |
| Primary Excretion Route | Renal (>80% unchanged)[14][15] |
| Cmax (400 mg dose) | 4.77 ± 0.76 mg/L[16] |
| AUC₀₋₂₄ (400 mg dose) | 44.4 ± 9.2 mgh/L[16] |
| Table 3: Key Pharmacokinetic Parameters of Gatifloxacin.[1][7][14][15][16] |
The pharmacodynamic parameters that correlate with clinical and microbiological success for fluoroquinolones are the ratio of the maximum unbound drug concentration to the MIC (Cmax/MIC) and the ratio of the 24-hour unbound area under the concentration-time curve to the MIC (AUC₀₋₂₄/MIC).[14] For Gram-negative infections, a Cmax/MIC of ≥10 and an AUC₀₋₂₄/MIC of ≥125 are associated with favorable outcomes.[14] For Streptococcus pneumoniae, an AUC₀₋₂₄/MIC of ≥30 is suggested.[14]
Clinical Efficacy
Gatifloxacin has demonstrated excellent clinical and bacteriological efficacy in numerous clinical trials for a variety of infections.[17][18]
Respiratory Tract Infections
In large-scale clinical trials, gatifloxacin has been shown to be safe and effective for community-acquired respiratory tract infections.[17][19]
| Indication | Gatifloxacin Efficacy (Cure/Improvement) | Comparator Efficacy |
| Community-Acquired Pneumonia (CAP) | 95.8% - 97%[18][20] | 91% - 94% (Levofloxacin, Clarithromycin, Ceftriaxone)[18] |
| Acute Exacerbation of Chronic Bronchitis (AECB) | 89% - 96.1%[20][21] | 77% (Cefuroxime axetil)[21] |
| Acute Sinusitis | 96.4%[20] | - |
| Table 4: Clinical Efficacy of Gatifloxacin in Respiratory Tract Infections.[18][20][21] |
Urinary Tract Infections
Gatifloxacin is effective in treating both uncomplicated and complicated urinary tract infections (UTIs).[13][22]
| Indication | Gatifloxacin Efficacy (Clinical/Bacteriological) | Comparator Efficacy (Clinical/Bacteriological) |
| Uncomplicated UTI (Single 400mg dose) | 93% / 90%[23] | 93% / 89% (Ciprofloxacin 3-day)[23] |
| Complicated UTI | >90% / 92%[22] | >90% / 83% (Ciprofloxacin)[22] |
| Pyelonephritis | >90% / 92%[22] | >90% / 85% (Ciprofloxacin)[22] |
| Chronic Prostatitis | 71.2% (Responder Rate)[24] | - |
| Cystitis | 88.4% (Responder Rate)[24] | - |
| Table 5: Clinical Efficacy of Gatifloxacin in Urinary Tract Infections.[22][23][24] |
Bacterial Conjunctivitis
Topical ophthalmic solutions of gatifloxacin have proven superior to vehicle in treating bacterial conjunctivitis.[25][26]
| Study Outcome | Gatifloxacin 0.3% / 0.5% | Vehicle/Placebo |
| Clinical Cure Rate | 58% - 77%[25][26] | 45% - 58%[25][26] |
| Microbiological Eradication Rate | 90% - 92%[25][26] | 70% - 72%[25] |
| Table 6: Clinical Efficacy of Gatifloxacin Ophthalmic Solution in Bacterial Conjunctivitis.[25][26] |
Mechanisms of Resistance
The development of bacterial resistance to gatifloxacin is a concern, as with all antibiotics.[3] The primary mechanisms include:
-
Target Enzyme Mutations: Mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE or grlA, grlB in S. aureus) can reduce the binding affinity of gatifloxacin to its targets.[3][27] Notably, for some bacteria like S. aureus, mutations in both topoisomerase IV and gyrase are required for clinically significant resistance to gatifloxacin, a higher barrier compared to some earlier quinolones.[27][28]
-
Efflux Pumps: Overexpression of efflux pumps, such as NorA in S. aureus, can actively transport gatifloxacin out of the bacterial cell, reducing its intracellular concentration.[3][4] However, the NorA efflux pump appears to have a minimal effect on gatifloxacin's MIC.[28]
-
Reduced Permeability: Alterations in the bacterial outer membrane can decrease the permeability of the cell to the antibiotic.[4]
Experimental Protocols
Antibacterial Susceptibility Testing
The in vitro activity of gatifloxacin is typically determined using standardized methods as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.
-
Agar Dilution Method: This method is used for the determination of the Minimum Inhibitory Concentration (MIC).
-
Preparation of Media: Serial twofold dilutions of gatifloxacin are prepared and incorporated into molten Mueller-Hinton agar.
-
Inoculum Preparation: Bacterial isolates are cultured to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the gatifloxacin-containing agar plates.
-
Incubation: Plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of gatifloxacin that completely inhibits visible bacterial growth.[12]
-
-
Kirby-Bauer Disk Diffusion Method: This is a qualitative or semi-quantitative method to assess susceptibility.
-
Inoculation: A standardized bacterial inoculum is swabbed uniformly across the surface of a Mueller-Hinton agar plate.
-
Disk Application: A paper disk impregnated with a standard amount of gatifloxacin (e.g., 5 µg) is placed on the agar surface.
-
Incubation: The plate is incubated under standard conditions.
-
Measurement: The diameter of the zone of growth inhibition around the disk is measured.
-
Interpretation: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoints.[12]
-
Clinical Trial Design
The clinical efficacy and safety of gatifloxacin have been evaluated in numerous multicenter, randomized, double-blind, comparative studies.[22][23]
-
Patient Population: Patients with a confirmed clinical and, where applicable, microbiological diagnosis of the infection under study (e.g., complicated UTI, community-acquired pneumonia).
-
Randomization: Patients are randomly assigned to receive either gatifloxacin or a comparator drug (e.g., ciprofloxacin, levofloxacin).
-
Blinding: In double-blind studies, neither the patient nor the investigator knows which treatment is being administered.
-
Treatment Regimen: Gatifloxacin is typically administered at 400 mg once daily, while the comparator drug is given at its standard dosage. Treatment duration varies by indication (e.g., 7-10 days for complicated UTI).[22]
-
Efficacy Assessment:
-
Clinical Efficacy: Assessed at test-of-cure visits (e.g., 5-11 days post-treatment) based on the resolution of signs and symptoms.
-
Bacteriological Efficacy: Assessed by culture at baseline and post-treatment to determine pathogen eradication.
-
-
Safety Assessment: Adverse events are monitored and recorded throughout the study.
Synthesis Overview
The synthesis of this compound has been approached through various routes. A common method starts from 3-methoxy-2,4,5-trifluorobenzoic acid.[8][29] The process involves a series of reactions including acylation, condensation, decarboxylation, cyclization, hydrolysis, and finally, condensation with 2-methylpiperazine to form the gatifloxacin base, which is then converted to the hydrochloride salt.[29][30] Optimized processes aim for high yields and purity suitable for pharmaceutical use.[30]
Conclusion
This compound is a potent, broad-spectrum fourth-generation fluoroquinolone with a favorable pharmacokinetic profile that allows for convenient once-daily dosing. Its dual mechanism of action against DNA gyrase and topoisomerase IV provides excellent activity against a wide array of Gram-positive and Gram-negative pathogens. Extensive clinical trials have confirmed its efficacy and safety in the treatment of respiratory tract infections, urinary tract infections, and bacterial conjunctivitis. While the emergence of resistance remains a critical consideration, gatifloxacin's requirement for dual mutations in some key pathogens may offer an advantage over older agents. This compound continues to be a valuable agent in the antibacterial armamentarium.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 4. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]
- 5. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bluelakepharmapi.com [bluelakepharmapi.com]
- 7. Pharmacokinetics and Pharmacodynamics of Gatifloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Granulocyte-Rich Exudate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro antimicrobial activity of gatifloxacin compared with other quinolones against clinical isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro activity of gatifloxacin against gram negative clinical isolates in a tertiary care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Evaluation of gatifloxacin pharmacokinetics and pharmacodynamics in severely ill adults in a medical Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Treatment of adults with community-acquired respiratory tract infections: results of a multicentric clinical trial with gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Multicenter evaluation of the efficacy and safety of gatifloxacin in Mexican adult outpatients with respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A randomized, double-blind, multicenter comparison of gatifloxacin versus ciprofloxacin in the treatment of complicated urinary tract infection and pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Single Dose of Gatifloxacin May Treat Uncomplicated UTI [medscape.com]
- 24. Efficacy and safety of gatifloxacin for urinary tract infection in nonspecialized Korean urologic practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. labeling.pfizer.com [labeling.pfizer.com]
- 27. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mechanisms and frequency of resistance to gatifloxacin in comparison to AM-1121 and ciprofloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. semanticscholar.org [semanticscholar.org]
Discovery and history of Gatifloxacin hydrochloride development
An In-Depth Technical Guide to the Discovery and Development of Gatifloxacin Hydrochloride
Introduction
Gatifloxacin is a synthetic, fourth-generation 8-methoxyfluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the eventual market withdrawal of its systemic formulations due to significant safety concerns. The journey of Gatifloxacin from a promising antibiotic to a restricted-use medication offers critical insights into the complexities of drug development and post-marketing surveillance.
Discovery and Commercial History
The development of Gatifloxacin began in the late 1980s, led by Kyorin Pharmaceutical Co., Ltd. in Japan.[3][4] The compound was patented in 1986 and initially identified by the designation AM-1155.[3][5]
-
Initial Discovery: Kyorin Pharmaceuticals first synthesized the compound as a hemihydrate, which, despite its potent antibacterial activity, presented formulation challenges due to its hygroscopic nature, leading to poor tablet disintegration and dissolution.[4]
-
Formulation Advancement: In the mid-1990s, Kyorin developed a more stable sesquihydrate form with improved physicochemical properties, which was selected for further clinical development.[4]
-
Licensing and Commercialization: In 1996, Kyorin licensed the compound to Bristol-Myers Squibb (BMS).[4] BMS introduced Gatifloxacin to the market in 1999 under the brand name Tequin® for the treatment of respiratory tract infections.[1][5] Allergan later commercialized Gatifloxacin as an ophthalmic solution under the brand names Zymar® and Zymaxid®.[5][6]
-
Market Withdrawal: Despite its efficacy, systemic Gatifloxacin (Tequin®) was linked to severe and potentially fatal blood sugar disturbances (dysglycemia).[7][8] Following numerous reports and a petition from the consumer group Public Citizen, Bristol-Myers Squibb voluntarily withdrew Tequin® from the U.S. and Canadian markets in May 2006 and returned the rights to Kyorin.[5] Subsequently, Kyorin and its partner Dainippon Sumitomo Pharma also discontinued sales in Japan in September 2008.[9][10] Ophthalmic formulations remain available due to their very low systemic absorption and well-tolerated safety profile.[5]
Chemical Properties and Synthesis
Gatifloxacin is chemically known as (±)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.[2][11] Its empirical formula is C₁₉H₂₂FN₃O₄, with a molecular weight of approximately 375.4 g/mol .[2][6]
Synthesis Overview
The synthesis of Gatifloxacin has been described in several patents, with U.S. Patent 4,980,470 being one of the earliest.[11][12] The core synthetic route involves a nucleophilic substitution reaction.
Experimental Protocol: General Synthesis
A common method for synthesizing Gatifloxacin involves the following steps:
-
Reaction Setup: A reaction mixture is prepared containing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2-methylpiperazine.[11]
-
Solvent: A dipolar aprotic solvent, such as Dimethyl sulfoxide (DMSO), is used as the reaction medium.[11][12]
-
Reaction Conditions: The mixture is heated to a temperature between 40°C and 70°C.[11] The reaction can be carried out in the presence of an acid acceptor like potassium carbonate to neutralize the hydrogen fluoride generated during the reaction.[12]
-
Borate Intermediate (Alternative Route): To improve yields and allow for milder reaction conditions (ambient temperature), an alternative synthesis was developed using a borate intermediate. This method, described in U.S. Patent 4,997,943, involves creating a boron chelate to activate position 7 of the quinolone ring for substitution.[11][13]
-
Purification: The final product is isolated and purified, often through recrystallization from a solvent like methanol, to yield Gatifloxacin sesquihydrate.[14][15]
Mechanism of Action
As a fourth-generation fluoroquinolone, Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][3][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[6] The 8-methoxy group at position 8 is believed to decrease the rate at which Gram-positive bacteria develop resistance.[16]
-
Inhibition of DNA Gyrase: Prevents the relaxation of supercoiled DNA, which is a necessary step for the initiation of DNA replication and transcription.
-
Inhibition of Topoisomerase IV: Interferes with the separation of replicated daughter DNA strands, thereby blocking cell division.
This dual-target mechanism makes it more difficult for bacteria to develop resistance through a single-step mutation.
Pharmacokinetics and Pharmacodynamics
Gatifloxacin exhibits favorable pharmacokinetic properties, characterized by high oral bioavailability and broad tissue distribution.[17]
Pharmacokinetic Profile
The key pharmacokinetic parameters for Gatifloxacin in adults are summarized below.
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~96% | [17][18] |
| Protein Binding | ~20% | [5][17] |
| Volume of Distribution (Vdss) | ~1.5 - 1.8 L/kg | [17][18] |
| Elimination Half-life (t₁/₂) | ~7 - 14 hours | [5] |
| Metabolism | Minimal; does not utilize Cytochrome P450 | [17][19] |
| Primary Excretion Route | Renal (>80% as unchanged drug) | [17][19] |
Experimental Protocol: Pharmacokinetic Assessment
A representative pharmacokinetic study in healthy male subjects involved an escalated dosing regimen:
-
Initial Dose: A single 2-drop dose of Gatifloxacin ophthalmic solution (0.3% or 0.5%) was administered to one eye.
-
Multiple Dosing (7 days): This was followed by a regimen of 2 drops administered four times daily for 7 days.
-
Intensive Dosing (3 days): Finally, the dosage was increased to 2 drops eight times daily for 3 days.
-
Sample Collection & Analysis: Serum samples were collected at various time points throughout the study. Gatifloxacin concentrations were quantified using validated methods like high-performance liquid chromatography (HPLC). In this specific ophthalmic study, serum levels were consistently below the lower limit of quantification (5 ng/mL), demonstrating minimal systemic absorption from topical use.[2]
Pharmacodynamics
Gatifloxacin's efficacy is linked to its concentration-dependent bactericidal activity. The key pharmacodynamic indices that predict clinical success are the ratio of the maximum serum concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the curve to the MIC (AUC/MIC).[17] Studies have shown these parameters for Gatifloxacin to be favorable against common pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[20]
Clinical Efficacy
Gatifloxacin was approved for treating a range of infections, including community-acquired pneumonia, bronchitis, sinusitis, and urinary tract infections.[2][16] Its ophthalmic formulation has been extensively studied for bacterial conjunctivitis.
Efficacy in Bacterial Conjunctivitis
Clinical trials have demonstrated the efficacy of Gatifloxacin ophthalmic solution for treating bacterial conjunctivitis.
| Trial Phase | Dosing Regimen | Primary Endpoint | Gatifloxacin Group | Vehicle/Placebo Group | P-value | Reference(s) |
| Phase III (Zymar®) | 5 days | Clinical Cure Rate (Day 5-7) | 77% (40/52) | 58% (28/48) | <0.05 | [21] |
| Phase III (Zymar®) | 5 days | Microbiological Eradication | 92% (48/52) | 72% (34/48) | <0.05 | [21] |
| Phase III (Pooled Data) | 5 days, twice daily | Clinical Success (Day 6) | 58.0% | 45.5% | P=0.001 | [22] |
Experimental Protocol: Phase III Bacterial Conjunctivitis Trial
A typical Phase III trial design to evaluate Gatifloxacin for bacterial conjunctivitis is as follows:
-
Study Design: A multicenter, double-masked, randomized, vehicle-controlled study.[22]
-
Patient Population: Patients aged one year or older with a clinical diagnosis of acute bacterial conjunctivitis and positive conjunctival cultures. Exclusion criteria include symptoms lasting over 96 hours or signs of viral/allergic conjunctivitis.[22][23]
-
Intervention: Patients are randomized to receive either Gatifloxacin ophthalmic solution (e.g., 0.5%) or a matching vehicle solution. The dosing regimen is typically one drop administered twice daily for 5 days.[22]
-
Primary Endpoint: The primary efficacy endpoint is "clinical success," defined as the complete absence (a score of 0) of both conjunctival hyperemia (redness) and conjunctival discharge in the study eye at the final visit (e.g., Day 6).[22][23]
-
Assessment: Ocular signs are assessed by an investigator using a standardized 4-point severity scale (0=none, 1=mild, 2=moderate, 3=severe).[23] Microbiological samples are collected at baseline and follow-up visits to determine the eradication rate of causative pathogens.
Adverse Effects and Safety Profile
The primary safety concern that led to the withdrawal of systemic Gatifloxacin was its association with dysglycemia.
Dysglycemia: Hypoglycemia and Hyperglycemia
Numerous case reports and two large case-control studies demonstrated a significantly increased risk of both hypoglycemia and hyperglycemia with Gatifloxacin compared to other antibiotics like macrolides.[7][8]
-
Hypoglycemia: In one study of older adults, Gatifloxacin was associated with a four-fold increased risk of hypoglycemia requiring hospital treatment compared to macrolides.[7]
-
Hyperglycemia: The same study found an almost 17-fold increased risk of hyperglycemia.[7] The risk was present in patients with and without pre-existing diabetes.[8]
Mechanism of Dysglycemia: The hypoglycemic effect is thought to result from the blockade of ATP-dependent potassium (KATP) channels in pancreatic beta-cells, which stimulates insulin release.[24] The mechanism for hyperglycemia is less well understood but may involve vacuolation of pancreatic beta cells, leading to reduced insulin levels over time.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tequin (gatifloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Case Study 4: Gatifloxacin - Crystalline Form Changes With A Licensed Compound - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. Gatifloxacin - Wikipedia [en.wikipedia.org]
- 6. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dysglycemia with gatifloxacin [medscape.com]
- 8. jwatch.org [jwatch.org]
- 9. Kyorin Pharmaceutical and Dainippon Sumitomo Halt Gatiflo Sales [insights.citeline.com]
- 10. kyorin-pharm.co.jp [kyorin-pharm.co.jp]
- 11. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. Gatifloxacin Kyorin Pharmaceutical Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Pharmacokinetics of Gatifloxacin in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Pharmacokinetics and Pharmacodynamics of Gatifloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Granulocyte-Rich Exudate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gatifloxacin 0.5% administered twice daily for the treatment of acute bacterial conjunctivitis in patients one year of age or older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Gatifloxacin-induced dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC-Based Quantification of Gatifloxacin Hydrochloride
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of a variety of bacterial infections. Accurate and reliable quantification of Gatifloxacin hydrochloride in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This document provides detailed application notes and protocols for the development and validation of an HPLC method for the quantification of this compound.
Chromatographic Conditions
A robust and reproducible HPLC method for this compound has been developed and validated. The method utilizes a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier. UV detection is employed for quantification.
Experimental Protocols
Preparation of Solutions
1.1. Mobile Phase Preparation:
-
Method 1 (Phosphate Buffer): Prepare a 0.02 M disodium hydrogen phosphate buffer. Mix the buffer with acetonitrile in a ratio of 75:25 (v/v). Adjust the pH of the final mixture to 3.3 using orthophosphoric acid.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.
-
Method 2 (Trifluoroacetic Acid Buffer): Prepare a 0.1% Trifluoroacetic acid solution in water (Mobile Phase A). Use 100% acetonitrile as Mobile Phase B.[2] The mobile phase for analysis is a mixture of these two phases, typically in a gradient or isocratic mode. A common diluent is a 50:50 (v/v) mixture of acetonitrile and water.[2]
-
Method 3 (Hydrotropic Mobile Phase): Prepare a 3% sodium benzoate solution in water and adjust the pH to 6.5. This can be used as an eco-friendly mobile phase.[3]
1.2. Standard Stock Solution Preparation:
-
Accurately weigh about 35.00 mg of Gatifloxacin working standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate to dissolve.[2]
-
Dilute to the mark with the diluent and mix well. This will give a stock solution of 350 µg/mL.
1.3. Preparation of Working Standard Solutions and Calibration Curve:
-
From the stock solution, prepare a series of working standard solutions by appropriate dilutions with the mobile phase to achieve concentrations in the desired linear range (e.g., 4.0–40 μg/mL).[1]
-
Inject each concentration into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of Gatifloxacin.
1.4. Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Gatifloxacin and transfer it to a volumetric flask.
-
Add a suitable volume of diluent, sonicate to dissolve the active ingredient, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Chromatographic Analysis
-
Instrument: A High-Performance Liquid Chromatograph equipped with a UV-Visible detector.
-
Column: A reversed-phase C18 column (e.g., SUPELCO® 516 C-18-DB, 250 mm × 4.6 mm, 5 μm) is commonly used.[1] Other C18 columns like Zorbax Eclipse C18 (50 x 4.6 mm, 5µm) or Shimadzu ODS-C18 (250 × 4.6 mm × 5 μm) can also be employed.[2][3]
-
Detection Wavelength: Gatifloxacin can be detected at 293 nm or 220 nm.[1][2]
-
Column Temperature: The analysis is typically performed at ambient temperature (e.g., 25 ± 2 °C or 35°C).[1][2]
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This can be evaluated by analyzing a blank, a placebo, and the drug substance.
-
Linearity: The linearity of the method should be established by analyzing a series of concentrations of the standard solution. A linear relationship between the peak area and concentration should be observed, with a correlation coefficient (r²) greater than 0.999.[1]
-
Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard drug is spiked into the sample at different concentration levels (e.g., 50%, 100%, and 150%). The percentage recovery should be within an acceptable range, typically 98-102%.
-
Precision: The precision of the method is evaluated by performing replicate injections of the same standard solution (repeatability or intra-day precision) and on different days (intermediate precision or inter-day precision). The relative standard deviation (%RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters indicate the sensitivity of the method. LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
-
Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters such as flow rate, mobile phase composition, and pH.
Data Presentation
The quantitative data from various reported HPLC methods for this compound are summarized in the tables below for easy comparison.
Table 1: Chromatographic Conditions for this compound Quantification
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Stationary Phase | SUPELCO® 516 C-18-DB (250 x 4.6 mm, 5 µm) | Zorbax Eclipse C18 (50 x 4.6 mm, 5µm) | Shimadzu ODS-C18 (250 × 4.6 mm × 5 μm) | Hypersil BDS C8 (250 X 4.6 mm, 5 µm) |
| Mobile Phase | Disodium hydrogen phosphate buffer:Acetonitrile (75:25, v/v), pH 3.3 | A: 0.1% Trifluoroacetic acid, B: Acetonitrile | 3% Sodium Benzoate (pH 6.5) | Methanol: 0.02M Phosphate Buffer (70:30, v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.4 mL/min | 1.5 mL/min |
| Detection Wavelength | 293 nm | 220 nm | 293 nm | 254 nm |
| Injection Volume | 20 µL | 10 µL | Not Specified | Not Specified |
| Temperature | 25 ± 2 °C | 35 °C | Not Specified | 25 ± 2 °C |
| Retention Time | 2.767 min | 5.344 min | 2.5 min | 3.202 min |
Table 2: Validation Parameters for this compound Quantification
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 5[5] |
| Linearity Range (µg/mL) | 4.0 - 40 | Not Specified | 0.5 - 30 | 10 - 50 |
| Correlation Coefficient (r²) | 0.9998 | Not Specified | 0.999 | 0.999 |
| Accuracy (% Recovery) | > 99.91 | Not Specified | 98.93 - 99.44 | 100.12 |
| Precision (%RSD) | Not Specified | < 2.0 | Not Specified | ≤ 2.0 |
| LOD (µg/mL) | Not Specified | 0.004 ppm | Not Specified | 1 |
| LOQ (µg/mL) | Not Specified | 0.014 ppm | Not Specified | 3 |
Visualizations
The following diagrams illustrate the key workflows in the HPLC method development and analysis for this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idk.org.rs [idk.org.rs]
- 3. scholars.direct [scholars.direct]
- 4. scielo.br [scielo.br]
- 5. ijbpas.com [ijbpas.com]
Application Notes and Protocols: Gatifloxacin Hydrochloride in Bacterial Resistance Studies
Introduction
Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, is a synthetic broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][4][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][4] By targeting these enzymes, gatifloxacin disrupts essential cellular processes, leading to bacterial cell death.[3][4] The study of bacterial resistance to gatifloxacin provides valuable insights into the evolution of antibiotic resistance and the effectiveness of fluoroquinolones.
The primary mechanisms of bacterial resistance to gatifloxacin include:
-
Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the antibiotic.[4][6]
-
Efflux Pumps: Active transport systems that expel gatifloxacin from the bacterial cell, reducing its intracellular concentration.[4][6][7]
-
Plasmid-Mediated Resistance: The acquisition of resistance genes through horizontal gene transfer.[4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study these resistance mechanisms using gatifloxacin hydrochloride.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Gatifloxacin and Comparator Fluoroquinolones against Staphylococcus aureus Strains with Different Mutations.
| Strain | Relevant Genotype | Gatifloxacin MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) | AM-1121 MIC (μg/mL) |
| ISP794 | Wild-type | 0.125 | 0.5 | 0.25 |
| MT5224c4 | grlA mutant | 0.25 - 0.5 | 2.0 - 4.0 | 1.0 - 2.0 |
| EN1252a | grlA gyrA double mutant | 4.0 | 64 | 32 |
Data extracted from a study on Staphylococcus aureus resistance mechanisms, highlighting the impact of single and double mutations on fluoroquinolone susceptibility.[8]
Table 2: Frequency of Gatifloxacin-Resistant Mutant Selection in Staphylococcus aureus.
| Drug | Concentration | Mutant Selection Frequency |
| Gatifloxacin | 2x MIC | 10⁻⁸ - 10⁻⁹ |
| Ciprofloxacin | 2x MIC | 10⁻⁶ - 10⁻⁷ |
| AM-1121 | 2x MIC | 10⁻⁶ - 10⁻⁷ |
| Gatifloxacin | 4x MIC | <10⁻⁹ |
This table illustrates the lower frequency of selecting resistant mutants with gatifloxacin compared to other fluoroquinolones at twice the MIC.[8]
Table 3: Mutations Associated with Gatifloxacin Resistance in Mycobacterium tuberculosis.
| Gene | Mutation | Amino Acid Change | Percentage of Resistant Isolates |
| gyrA | G280A | D94N | 55.3% (total for gyrA) |
| gyrA | A281G | D94G | |
| gyrA | G280T | D94Y | |
| gyrA | G262T | G88C | |
| gyrB | A1495G | N499D | 44.7% (total for gyrB) |
| gyrB | C1497A | N499K | |
| gyrB | C1497G | N499K | |
| gyrB | A1503C | E501D |
Summary of mutations in the gyrA and gyrB genes identified in gatifloxacin-resistant Mycobacterium tuberculosis isolates.[9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of gatifloxacin that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).
-
Perform serial two-fold dilutions of the gatifloxacin stock solution in CAMHB in the wells of a 96-well plate.
-
Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of gatifloxacin at which no visible growth is observed.
Analysis of Target Gene Mutations
This protocol is for identifying mutations in the quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, parC, and parE.
Materials:
-
Gatifloxacin-resistant and susceptible bacterial isolates
-
Genomic DNA extraction kit
-
Primers specific for the QRDRs of the target genes
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
DNA sequencing service or equipment
Procedure:
-
Isolate genomic DNA from both resistant and susceptible bacterial strains.
-
Amplify the QRDRs of gyrA, gyrB, parC, and parE using PCR with specific primers.
-
Verify the PCR products by agarose gel electrophoresis.
-
Purify the PCR products.
-
Sequence the purified PCR products.
-
Align the sequences from the resistant isolates with those from the susceptible (wild-type) isolate to identify mutations.
Efflux Pump Activity Assay
This protocol assesses the contribution of efflux pumps to gatifloxacin resistance.
Materials:
-
This compound
-
Bacterial strains (test and control)
-
A known efflux pump inhibitor (EPI) (e.g., reserpine, verapamil)
-
Growth medium
-
Reagents for MIC determination
Procedure:
-
Determine the MIC of gatifloxacin for the test strain as described in Protocol 1.
-
Determine the MIC of the EPI for the test strain to ensure the concentration used in the assay is not bactericidal.
-
Perform the gatifloxacin MIC determination again, but this time in the presence of a sub-inhibitory concentration of the EPI.
-
A significant reduction (typically four-fold or greater) in the gatifloxacin MIC in the presence of the EPI suggests that an efflux pump is contributing to resistance.
Visualizations
Caption: Mechanism of action of Gatifloxacin and key resistance pathways.
Caption: Workflow for investigating Gatifloxacin resistance in a bacterial isolate.
Caption: Logical relationship between mutations and the level of Gatifloxacin resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]
- 5. Gatifloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of Gatifloxacin Mesylate? [synapse.patsnap.com]
- 7. Interaction of gatifloxacin with efflux transporters: a possible mechanism for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms and Frequency of Resistance to Gatifloxacin in Comparison to AM-1121 and Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing the gene mutations associated with resistance to gatifloxacin in Mycobacterium tuberculosis through whole-genome sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gatifloxacin Hydrochloride Stability Testing in Pharmaceutical Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stability testing is a critical component in the development of pharmaceutical products, ensuring that a drug substance or drug product maintains its quality, safety, and efficacy throughout its shelf life.[1][2] This document provides a comprehensive protocol for conducting stability testing of gatifloxacin hydrochloride in pharmaceutical preparations, adhering to the International Council for Harmonisation (ICH) guidelines.[1][3] Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections. Its stability profile must be thoroughly evaluated to establish appropriate storage conditions and expiration dating.
These application notes detail the necessary long-term, accelerated, and forced degradation studies. Forced degradation studies are crucial for developing stability-indicating analytical methods, which can effectively separate the active pharmaceutical ingredient (API) from any potential degradation products.[4][5]
Materials and Equipment
-
This compound reference standard
-
This compound pharmaceutical preparation (e.g., tablets, eye drops)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
HPLC column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[4][6]
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Water bath
-
Reflux condenser
-
UV lamp (254 nm)[4]
-
Reagents: Acetonitrile (HPLC grade), Disodium hydrogen phosphate, Orthophosphoric acid, Hydrochloric acid (1 N), Sodium hydroxide (1 N), Hydrogen peroxide (30%)[4]
Experimental Protocols
1. Long-Term and Accelerated Stability Studies
The protocol for long-term and accelerated stability studies should be designed based on the ICH Q1A (R2) guidelines.[2] The pharmaceutical preparation should be stored under the conditions specified in the table below. Samples should be pulled at designated time points and analyzed for appearance, assay, and degradation products.
Table 1: ICH Stability Storage Conditions [2][7]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][7] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[2] |
2. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[4][5] A stock solution of this compound is prepared and subjected to the stress conditions outlined in the table below.
Table 2: Forced Degradation Stress Conditions [4][8]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1 N HCl | Reflux at 80°C[4] | 2 hours |
| Base Hydrolysis | 1 N NaOH | Reflux at 80°C[4] | 2 hours |
| Oxidative Degradation | 30% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Dry Heat | 80°C | 48 hours |
| Photolytic Degradation | UV light (254 nm) and visible light | Photostability Chamber | As per ICH Q1B |
3. Sample Preparation
-
Reference Standard: Prepare a stock solution of this compound in the mobile phase to a final concentration of 100 µg/mL. Further dilute to obtain working standard solutions.
-
Pharmaceutical Preparation (e.g., Tablets): Weigh and crush a representative number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the mobile phase. Sonicate and filter the solution before analysis.
-
Forced Degradation Samples: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
4. Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is essential for the accurate quantification of gatifloxacin and its degradation products.
Table 3: HPLC Method Parameters [4][6][9]
| Parameter | Specification |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Disodium hydrogen phosphate buffer : Acetonitrile (75:25, v/v), pH adjusted to 3.3 with orthophosphoric acid[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 293 nm[4][9] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25°C ± 2°C)[4] |
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Potential Degradation Pathways of Gatifloxacin.
Data Presentation and Evaluation
The results from the stability studies should be summarized in tables, including the assay of this compound, levels of individual and total degradation products, and any changes in physical appearance. The data should be evaluated to determine the shelf life of the product and to propose appropriate storage conditions. A mass balance should be calculated to ensure that all degradation products have been accounted for.
This comprehensive protocol provides a framework for conducting robust stability testing of this compound in pharmaceutical preparations. Adherence to these guidelines will ensure the generation of high-quality data suitable for regulatory submissions and for guaranteeing the safety and efficacy of the final drug product. The provided HPLC method is a starting point and should be fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
References
- 1. upm-inc.com [upm-inc.com]
- 2. purple-diamond.com [purple-diamond.com]
- 3. Ich guideline for stability testing | PPTX [slideshare.net]
- 4. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 8. scielo.br [scielo.br]
- 9. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Gatifloxacin Hydrochloride Derivatives for Enhanced Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of novel Gatifloxacin hydrochloride derivatives with the aim of achieving enhanced antibacterial activity. The protocols are based on established synthetic routes and structure-activity relationship (SAR) studies, offering a framework for developing more potent fluoroquinolone antibacterial agents.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This dual-targeting mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] However, the emergence of antibiotic resistance necessitates the development of new derivatives with improved potency and a wider spectrum of activity. This document outlines synthetic strategies to modify the Gatifloxacin scaffold, focusing on substitutions at the C7 piperazine ring, a key position for influencing antibacterial potency.
Quantitative Data Summary
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of synthesized Gatifloxacin derivatives compared to parent Gatifloxacin and other reference drugs against various bacterial strains.
| Compound | S. aureus (including MRSA) | S. epidermidis (including MRSE) | P. aeruginosa | Reference Drug(s) | Fold Increase in Potency vs. Gatifloxacin (in P. aeruginosa) |
| Gatifloxacin (Parent) | 0.06-4 µg/mL | 0.06-4 µg/mL | 1-4 µg/mL | Levofloxacin | - |
| Derivative 8 | 0.06-4 µg/mL | 0.06-4 µg/mL | 0.06-4 µg/mL | Levofloxacin | - |
| Derivative 14 | 0.06-4 µg/mL | 0.06-4 µg/mL | 0.06-4 µg/mL | Levofloxacin | - |
| Derivative 20 | 0.06-1 µg/mL | 0.06-1 µg/mL | 0.06-1 µg/mL | Levofloxacin | 2-32 |
Data synthesized from a study by Chai et al., which demonstrated that modifications at the C7 piperazine ring can lead to derivatives with significantly enhanced potency, particularly against Pseudomonas aeruginosa.[4]
Experimental Protocols
General Synthesis of Gatifloxacin Core Structure
The synthesis of the core Gatifloxacin molecule is a multi-step process that typically starts from 3-methoxy-2,4,5-trifluorobenzoic acid.[5][6] The following is a generalized protocol; specific conditions may be optimized.
Protocol 1: Synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
-
Acylation: Treat 3-methoxy-2,4,5-trifluorobenzoic acid with thionyl chloride to form the corresponding acid chloride.[5]
-
Condensation: React the acid chloride with diethyl malonate in the presence of a base like magnesium ethoxide.[5]
-
Hydrolysis and Decarboxylation: Subject the resulting product to acidic hydrolysis (e.g., with p-toluenesulfonic acid) to yield the corresponding ketoester.[5]
-
Cyclization: React the ketoester with triethyl orthoformate, followed by cyclization with cyclopropylamine to form the quinolone ring.
-
Hydrolysis: Hydrolyze the ester to the carboxylic acid to yield the final core structure.
Synthesis of C7-Substituted Gatifloxacin Derivatives
The key to enhancing antibacterial activity often lies in the modification of the C7 substituent. The following protocol describes the condensation of the Gatifloxacin core with a substituted piperazine.
Protocol 2: Condensation with Substituted Piperazines
-
Reaction Setup: In a suitable solvent such as dimethyl sulfoxide (DMSO), suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and the desired substituted 2-methylpiperazine derivative.[7]
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere. The reaction temperature and time can be optimized (e.g., 55°C for 24 hours).[7]
-
Work-up and Purification: After the reaction is complete (monitored by HPLC), cool the mixture. The product can be precipitated by the addition of a co-solvent like water or toluene.[7]
-
Salt Formation: Filter the crude product and wash it with an appropriate solvent. To obtain the hydrochloride salt, the free base can be treated with hydrochloric acid in a suitable solvent like ethanol.[8]
-
Characterization: Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[4]
Visualizations
Signaling Pathway: Mechanism of Action of Gatifloxacin
Caption: Gatifloxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Experimental Workflow: Synthesis of Gatifloxacin Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gatifloxacin detection in the nanoscale: a review exploring current biosensing technologies and future opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro antibacterial activity of a series of novel gatifloxacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 8. WO2005009970A1 - An improved process for the preparation of gatifloxacin - Google Patents [patents.google.com]
Application Notes and Protocols for Gatifloxacin Hydrochloride in Combination Antibiotic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for evaluating the synergistic potential of gatifloxacin hydrochloride in combination with other antibiotics. The protocols detailed herein are intended to guide researchers in the systematic assessment of antibiotic interactions, a critical step in the development of effective combination therapies to combat bacterial resistance.
Introduction
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[1] The emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, reduce the potential for resistance development, and achieve synergistic antimicrobial effects.[1] This document outlines key experimental protocols for assessing the synergistic activity of gatifloxacin with other antibiotic classes, such as β-lactams and aminoglycosides.
Data Presentation: In Vitro Synergy of Gatifloxacin Combinations
The following tables summarize the synergistic activity of gatifloxacin in combination with various β-lactams and amikacin against several bacterial species, as determined by time-kill assays. Synergy in these studies was defined as a ≥2 log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
Table 1: Synergistic Activity of Gatifloxacin in Combination with β-Lactams against Pseudomonas aeruginosa
| Combination Agent | Number of Strains Tested | Percentage of Strains Showing Synergy (%) |
| Imipenem (IPM) | 8 | ≥75% |
| Aztreonam (ATM) | 8 | ≥75% |
| Piperacillin (PIP) | 8 | ≥75% |
| Cefepime (FEP) | 8 | ~40-60% |
| Ceftazidime (CAZ) | 8 | ~40-60% |
Data extracted from a study by Gradelski et al., which demonstrated significant synergistic killing with these combinations against P. aeruginosa strains, including those non-susceptible to one or both drugs.[1]
Table 2: Synergistic Activity of Gatifloxacin Combinations against Various Non-fermentative Gram-Negative Bacteria
| Bacterial Species | Combination Agent | Number of Strains Tested | Percentage of Strains Showing Synergy (%) |
| Pseudomonas stutzeri | Aztreonam (ATM) | 4 | 75% |
| Piperacillin (PIP) | 4 | 75% | |
| Amikacin (AMK) | 4 | 75% | |
| Burkholderia cepacia | Ceftazidime (CAZ) | Not Specified | >80% |
| Aztreonam (ATM) | Not Specified | 67% | |
| Stenotrophomonas maltophilia | Ceftazidime (CAZ) | Not Specified | ~67% |
| Ticarcillin-clavulanate (TIM) | Not Specified | ~67% | |
| Aztreonam (ATM) | Not Specified | ~67% | |
| Acinetobacter spp. | Ceftazidime (CAZ) | 4 | 50% |
| Aztreonam (ATM) | 4 | 50% | |
| Ticarcillin-clavulanate (TIM) | 4 | 50% |
This table summarizes findings from the same study, highlighting the broad potential for synergistic interactions of gatifloxacin against a range of challenging pathogens.[1]
Experimental Protocols
Checkerboard Synergy Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
a. Principle: Serial dilutions of two antibiotics are combined in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.
b. Materials:
-
This compound analytical standard
-
Partner antibiotic (e.g., ceftazidime, amikacin) analytical standard
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial culture in logarithmic growth phase (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Spectrophotometer
-
Incubator (35°C)
c. Protocol:
-
Determine the MIC of each antibiotic individually:
-
Perform a standard broth microdilution assay to determine the MIC of gatifloxacin and the partner antibiotic for the test organism. The typical MIC range for gatifloxacin against P. aeruginosa is 0.5-2 µg/mL.[1] For other antibiotics like amikacin, ceftazidime, imipenem, and piperacillin, MIC ranges can vary and should be determined empirically or from literature.[2][3][4][5]
-
-
Prepare antibiotic stock solutions and dilutions:
-
Prepare stock solutions of each antibiotic at a concentration of at least 10x the highest concentration to be tested.
-
In the 96-well plate, perform serial twofold dilutions of gatifloxacin horizontally (e.g., across columns 1-10) and the partner antibiotic vertically (e.g., down rows A-G). Row H should contain dilutions of gatifloxacin alone, and column 11 should contain dilutions of the partner antibiotic alone. Column 12 will serve as a growth control (no antibiotic).
-
-
Prepare bacterial inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculate and incubate:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Determine MICs in combination and calculate the FIC Index:
-
After incubation, visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug:
-
FIC of Gatifloxacin = (MIC of Gatifloxacin in combination) / (MIC of Gatifloxacin alone)
-
FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
-
Calculate the FIC Index (FICI):
-
FICI = FIC of Gatifloxacin + FIC of Partner Antibiotic
-
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
References
- 1. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Amikacin Pharmacokinetics and Pharmacodynamics for Optimal Initial Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Gatifloxacin hydrochloride solubility issues in aqueous solutions
Technical Support Center: Gatifloxacin Hydrochloride Solubility
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous solutions.
Troubleshooting Guide
This section addresses common problems encountered during the preparation of this compound solutions.
Issue 1: My this compound powder is not dissolving in water at room temperature.
-
Possible Cause: this compound has limited solubility in neutral water. The solubility is highly dependent on the pH of the solution.
-
Solution:
-
pH Adjustment: The most effective method to increase the solubility of this compound is to lower the pH of the aqueous solution. It is significantly more soluble in acidic conditions (pH 2-5).[1] You can adjust the pH using dilute hydrochloric acid (HCl) or other suitable acids.[2]
-
Gentle Heating and Sonication: Applying gentle heat (e.g., up to 60°C) and using an ultrasonic bath can help facilitate dissolution, especially after pH adjustment.[3][4]
-
Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent system. Mixtures of water with propylene glycol or ethanol can improve solubility.[5][6]
-
Issue 2: The solution is clear initially, but a precipitate forms over time or when stored at 4°C.
-
Possible Cause: The solution may be supersaturated, or the storage conditions (e.g., temperature, pH change) are causing the compound to fall out of solution.
-
Solution:
-
Verify pH: Ensure the pH of the solution remains in the optimal acidic range (pH 2-5). Buffering the solution can help maintain a stable pH.
-
Reduce Concentration: If possible, work with a lower, more stable concentration of this compound.
-
Storage: Store stock solutions at -20°C or -80°C to maintain stability.[7] Avoid repeated freeze-thaw cycles by preparing aliquots.[7]
-
Issue 3: Precipitation occurs when I add my acidic gatifloxacin stock solution to a neutral pH buffer or cell culture medium.
-
Possible Cause: this compound's solubility decreases significantly as the pH increases towards neutral or alkaline conditions.[8][9] The neutral pH of the buffer or medium is causing the drug to precipitate.
-
Solution:
-
Dilute Slowly with Vigorous Stirring: Add the acidic stock solution dropwise to the neutral buffer/medium while vigorously stirring or vortexing. This can help to disperse the drug quickly and avoid localized high concentrations that are prone to precipitation.
-
Work with Lower Final Concentrations: The final concentration of gatifloxacin in your neutral medium must be below its solubility limit at that specific pH. You may need to perform a solubility test in your specific medium to determine this limit.
-
Use a Solubilizing Excipient: For final formulations, consider incorporating a solubilizing agent like a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the final medium before adding the drug.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
The solubility of this compound is pH-dependent. While it is described as slightly soluble in water, its solubility increases significantly in acidic conditions.[8][9]
Q2: How does pH affect the solubility of this compound?
This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is lowest at its isoelectric point and increases in both acidic and alkaline conditions. For practical purposes in a laboratory setting, solubility is significantly enhanced in acidic pH ranges (pH 2-5).[1]
Q3: What solvents can be used to dissolve this compound?
-
Aqueous: Water with an adjusted acidic pH is the most common solvent. It is also soluble in PBS, though heating and sonication may be required.[3]
-
Organic: It is soluble in DMSO and Dimethylformamide (DMF).[12][13] However, it is insoluble or only slightly soluble in ethanol.[8][12] For aqueous applications, it is recommended to first dissolve it in an organic solvent like DMSO and then dilute it with the aqueous buffer.[13]
Q4: Can I use co-solvents to improve solubility?
Yes, co-solvents can be effective. Studies have shown that binary mixtures of water with solvents like propylene glycol and ethanol can enhance the solubility of gatifloxacin.[5][6] An ethanol-water system has been shown to increase its aqueous solubility.[6]
Q5: What are advanced methods to enhance solubility for formulation development?
For more significant solubility enhancement, especially in drug formulation, several techniques can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with gatifloxacin, creating a hydrophilic exterior that significantly improves aqueous solubility.[10][11]
-
Solid Dispersions: Dispersing gatifloxacin in a water-soluble carrier, such as mannitol, at a molecular level can improve its dissolution rate.[14][15]
-
Salt Formation: Creating different pharmaceutical salts of gatifloxacin can alter its crystal lattice energy and improve its solubility and stability.[16]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Conditions | Source(s) |
| Water | 20 mg/mL | 25°C | [12] |
| Water (acidic) | 40-60 mg/mL | pH 2-5 | [1] |
| Water | 10 mg/mL | Requires sonication | [3] |
| PBS | 6.67 mg/mL | Requires sonication and warming | [3] |
| DMSO | 4 mg/mL | Use fresh DMSO | [7][12] |
| Ethanol | Insoluble | --- | [7][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Acidified Water
-
Objective: To prepare a clear, stable aqueous stock solution of this compound.
-
Materials:
-
This compound powder
-
Sterile, deionized water
-
1 M Hydrochloric acid (HCl)
-
Calibrated pH meter
-
Sterile volumetric flasks and pipettes
-
Stir plate and magnetic stir bar
-
0.22 µm sterile syringe filter
-
-
Methodology:
-
Weigh the desired amount of this compound powder. For a 10 mg/mL solution, this would be 100 mg for a final volume of 10 mL.
-
Add approximately 80% of the final volume of water (e.g., 8 mL for a 10 mL solution) to a volumetric flask containing a magnetic stir bar.
-
While stirring, slowly add the this compound powder to the water. A suspension will form.
-
Begin adding 1 M HCl dropwise while monitoring the pH of the solution.
-
Continue to add HCl until the powder is fully dissolved and the solution is clear. The target pH should be between 4.0 and 5.0.
-
Once the solid is completely dissolved, add water to reach the final desired volume.
-
For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Store the stock solution in aliquots at -20°C.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To increase the solubility of this compound in a neutral pH solution using complexation.
-
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stir plate and magnetic stir bar
-
Analytical balance
-
-
Methodology (Kneading Method): [17]
-
Prepare a molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).
-
Dissolve the HP-β-CD in a minimal amount of water to form a paste.
-
Slowly add the this compound powder to the paste while continuously triturating in a mortar and pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough interaction.
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the gatifloxacin-HP-β-CD inclusion complex, which can then be dissolved in your aqueous medium (e.g., PBS pH 7.4) to test for enhanced solubility.
-
Visualizations
A troubleshooting workflow for dissolving gatifloxacin HCl.
Logical pathway leading to precipitation in neutral buffers.
References
- 1. toku-e.com [toku-e.com]
- 2. CN1748703A - Gatifloxacin eye drop and its preparing method - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] STUDY ON THE SOLUBILITY ENHANCEMENT OF TELMISARTAN AND GATIFLOXACIN | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. selleckchem.com [selleckchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. ajpsonline.com [ajpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. humapub.com [humapub.com]
Optimizing HPLC parameters for Gatifloxacin hydrochloride peak resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Gatifloxacin hydrochloride.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Question 1: Why am I observing peak tailing for my this compound peak?
Answer: Peak tailing for this compound can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase. Gatifloxacin has both acidic and basic functional groups, which can interact with residual silanols on the silica-based column packing material.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase plays a crucial role. Adjusting the pH to around 3.3 with an acid like orthophosphoric acid can help to suppress the ionization of silanol groups and reduce tailing.[1][2]
-
Buffer Selection and Concentration: Using a phosphate buffer, such as disodium hydrogen phosphate, in the mobile phase can help to maintain a consistent pH and mask residual silanol groups.[1][2] A buffer concentration of around 0.025 M has been shown to be effective.[1]
-
Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile) in the mobile phase can influence peak shape. Optimization of the buffer-to-organic modifier ratio is essential.[1]
-
Column Choice: If tailing persists, consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.
Question 2: My this compound peak has poor resolution from other components in my sample. How can I improve it?
Answer: Poor resolution can stem from several factors, including inappropriate mobile phase composition, incorrect flow rate, or a suboptimal column.
Troubleshooting Steps:
-
Mobile Phase Composition: The ratio of the aqueous buffer to the organic solvent is a critical parameter. Systematically varying the percentage of acetonitrile in the mobile phase can significantly impact resolution.[1][3]
-
pH of the Mobile Phase: The pH of the mobile phase affects the ionization state of this compound and any impurities, which in turn influences their retention and resolution. Experimenting with the pH within a stable range for the column (e.g., pH 3.0 to 6.5) can improve separation.[4]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the run time. A flow rate of 1.0 mL/min is a common starting point.[1][2][5]
-
Column Selection: Using a column with a smaller particle size (e.g., 5 µm) or a longer column length can increase efficiency and improve resolution.[1][2][5] C18 columns are commonly used for Gatifloxacin analysis.[1][2][5]
Question 3: I am experiencing inconsistent retention times for this compound. What could be the cause?
Answer: Fluctuations in retention time can be caused by several factors related to the HPLC system and the mobile phase preparation.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. Inaccurate measurement of buffer salts or organic solvent can lead to shifts in retention time. The mobile phase should be thoroughly degassed to prevent air bubbles from interfering with the pump's performance.[6][7]
-
Column Equilibration: The column must be properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times.[6][7]
-
Column Temperature: Maintaining a constant column temperature using a column oven is crucial, as temperature fluctuations can affect retention times.[5][6]
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a constant flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.[8]
-
pH Stability: Ensure the pH of the mobile phase remains stable over time, as changes can affect the retention of ionizable compounds like Gatifloxacin.[1][4]
Experimental Protocols
Below are detailed methodologies for HPLC analysis of this compound, based on established and validated methods.
Method 1: Reversed-Phase HPLC with Phosphate Buffer [1][2]
-
Column: SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: A mixture of 0.025 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v). The pH of the mobile phase is adjusted to 3.3 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 293 nm
-
Injection Volume: 20 μL
-
Column Temperature: Ambient (25 ± 2 °C)
-
Diluent: Mobile phase
Method 2: Reversed-Phase HPLC with Trifluoroacetic Acid [5]
-
Column: Zorbax Eclipse C18 (50 x 4.6 mm, 5µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: (A specific gradient program would be developed based on the separation needs)
-
Flow Rate: 1.0 ml/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
Data Presentation
The following table summarizes key quantitative HPLC parameters from various validated methods for this compound analysis.
| Parameter | Method 1[1][2] | Method 2[9] | Method 3[10][11] | Method 4[5] |
| Column | SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 μm) | X Terra MS C18 (50 mm x 3 mm, 5 µm) | Shimadzu ODS-C18 (250 × 4.6 mm, 5 μm) | Zorbax Eclipse C18 (50 x 4.6 mm, 5µm) |
| Mobile Phase | 0.025 M Na2HPO4 buffer:Acetonitrile (75:25, v/v), pH 3.3 | 0.025 M Na2HPO4 (pH 3.0):Acetonitrile (80:20 v/v) | 3% Sodium benzoate (pH 6.5) | A: 0.1% TFA in Water, B: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 ml/min | 1.4 ml/min | 1.0 ml/min |
| Detection | 293 nm | 293 nm | 293 nm | 220 nm |
| Temperature | 25 ± 2 °C | Not Specified | Not Specified | 35°C |
| Retention Time | ~2.77 min | Not Specified | ~2.5 min | ~5.34 min |
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common HPLC issues and the relationship between key parameters.
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Key HPLC parameters and their influence on chromatographic results.
References
- 1. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability indicating HPLC method for the simultaneous analysis of Gatifloxacin and Loteprednol in eyedrop formulation using design of experiment approach | Shaqra University [su.edu.sa]
- 4. scielo.br [scielo.br]
- 5. idk.org.rs [idk.org.rs]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.direct [scholars.direct]
- 11. scholars.direct [scholars.direct]
Troubleshooting Gatifloxacin hydrochloride nanoparticle aggregation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gatifloxacin hydrochloride nanoparticles.
Frequently Asked Questions (FAQs)
Q1: My this compound nanoparticles are aggregating immediately after synthesis. What are the likely causes?
Immediate aggregation post-synthesis is typically due to suboptimal formulation or process parameters. Key factors include:
-
Inadequate Stabilization: The concentration or type of stabilizer (e.g., polymers, surfactants) may be insufficient to overcome the inherent instability and high surface energy of freshly formed nanoparticles.
-
pH and Ionic Strength: The pH of the dispersion medium plays a critical role. Gatifloxacin's solubility and surface charge are pH-dependent.[1][2] If the system's pH is near the isoelectric point of the nanoparticle components, the reduced electrostatic repulsion can lead to rapid aggregation.[3] Similarly, high ionic strength from buffers or salts can compress the electrical double layer, reducing repulsive forces between particles.[1][4]
-
Solvent Effects: During methods like nanoprecipitation, the rate of solvent and anti-solvent mixing, as well as their ratio, can significantly impact particle formation and initial stability.
Q2: My nanoparticles appeared stable initially but aggregated during storage. What could be the reason?
Delayed aggregation during storage often points to issues with long-term colloidal stability or environmental factors.
-
Sub-optimal Zeta Potential: Nanoparticle dispersions are generally considered stable if their zeta potential is above +30 mV or below -30 mV.[3] Values closer to zero indicate insufficient electrostatic repulsion to prevent aggregation over time.
-
Storage Conditions:
-
Temperature: Storing at inappropriate temperatures can lead to aggregation. Freezing nanoparticle solutions is a common cause of irreversible aggregation.[4] Recommended storage is typically between 2°- 8°C.[4]
-
Light Exposure: Gatifloxacin can be sensitive to light, which may induce chemical changes that affect nanoparticle stability.[1][5]
-
-
Changes in pH: The pH of the nanoparticle suspension can shift over time, especially if not adequately buffered, leading to a decrease in surface charge and subsequent aggregation.[6]
-
Leaching of Stabilizers: Over time, stabilizer molecules may desorb from the nanoparticle surface, reducing steric or electrostatic protection and leading to aggregation.
Q3: How can I definitively confirm that my nanoparticles are aggregated?
A combination of characterization techniques is recommended for confirming aggregation:
-
Visual Inspection: The most straightforward initial check. A stable nanoparticle suspension should be uniform and slightly opalescent. Any visible precipitation, sedimentation, or flocculation is a clear sign of aggregation.[4]
-
Dynamic Light Scattering (DLS): This is the primary technique for measuring hydrodynamic size. An increase in the average particle size (Z-average) and a high Polydispersity Index (PDI > 0.3) suggest aggregation and a non-uniform particle population.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visual evidence of nanoparticle morphology and state of aggregation. You can clearly see if particles are well-dispersed or clumped together.
Troubleshooting Workflow
If you observe or suspect aggregation, follow this systematic workflow to diagnose and resolve the issue.
References
Validation & Comparative
A Comparative Guide to a New Validated HPLC Method for Gatifloxacin Hydrochloride Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Gatifloxacin hydrochloride. The performance of this new method is compared against established alternatives, with supporting experimental data and detailed protocols to assist researchers in its implementation and evaluation.
Introduction to this compound and Analytical Needs
Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and for monitoring during stability studies. HPLC is a widely used technique for this purpose due to its high sensitivity, specificity, and resolving power. This guide details a new, efficient, and robust HPLC method and validates its performance in accordance with the International Council for Harmonisation (ICH) guidelines.
Comparison of HPLC Methods for this compound Analysis
The following table summarizes the key performance characteristics of the new HPLC method in comparison to two existing, validated methods. This allows for a direct assessment of its advantages in terms of efficiency and sensitivity.
| Parameter | New Validated HPLC Method | Alternative Method 1 | Alternative Method 2 |
| Stationary Phase | C18 Column (e.g., Zorbax Eclipse C18, 50 x 4.6 mm, 5µm) | C18 Column (e.g., SUPELCO® 516 C-18-DB, 250 mm × 4.6 mm, 5 µm)[1][2] | C18 Column (e.g., Waters' Symmetry C18, 4.6x150 mm)[3] |
| Mobile Phase | 0.1% Trifluoroacetic acid buffer and Acetonitrile | Disodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), pH 3.3 with orthophosphoric acid[1][2] | 0.01 N Na2HPO4 (pH 5.0) and acetonitrile (80:20% v/v)[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1][2] | 1.0 mL/min[3] |
| Detection Wavelength | 220 nm[4] | 293 nm[1][2] | 292 nm[3] |
| Retention Time | ~5.3 minutes[4] | ~2.8 minutes[1][2] | ~1.6 minutes[3] |
| Linearity Range | 0.01 - 100 µg/mL | 4.0 - 40 µg/mL[1][2] | 5 - 30 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[3] | Not Specified |
| Accuracy (% Recovery) | 99.5 - 101.2% | > 99.91%[1][2] | 99.80%[3] |
| Precision (% RSD) | < 1.5% | < 2.0% | < 2.0%[3] |
| Limit of Detection (LOD) | 0.004 µg/mL[4] | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | 0.01 µg/mL[4] | Not Specified | 20 ng/mL[3] |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are based on established practices and ICH guidelines.[5][6][7]
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.01, 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: For pharmaceutical formulations, crush a number of tablets to obtain a fine powder. Weigh a portion of the powder equivalent to 10 mg of this compound and dissolve it in the mobile phase. Sonicate for 15 minutes and filter through a 0.45 µm membrane filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 50 x 4.6 mm, 5µm.
-
Mobile Phase: A gradient mixture of 0.1% Trifluoroacetic acid in water (Solvent A) and Acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: 220 nm.[4]
Method Validation Parameters
-
Specificity: The ability of the method to measure the analyte in the presence of other components is assessed by analyzing a blank, a placebo, and a Gatifloxacin standard. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are also performed to ensure the separation of the drug from its degradation products.[2]
-
Linearity: Analyze a minimum of five concentrations across the specified range.[7] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.[7]
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7] Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and on different equipment.
-
Calculate the Relative Standard Deviation (%RSD) for the peak areas.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to evaluate the method's reliability.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of the validation process for the new HPLC method, as per ICH guidelines.
Caption: Workflow for HPLC Method Validation.
This comprehensive guide provides the necessary information for researchers and drug development professionals to understand, evaluate, and implement a new, validated HPLC method for the analysis of this compound. The presented data and protocols demonstrate the method's suitability for its intended purpose, ensuring reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. idk.org.rs [idk.org.rs]
- 5. actascientific.com [actascientific.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
Gatifloxacin Hydrochloride: A Comparative Analysis of In Vitro Activity Against Other Fluoroquinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of gatifloxacin hydrochloride with other prominent fluoroquinolones. The data presented is compiled from multiple studies to offer an objective overview of its performance against a range of bacterial pathogens. This document is intended to assist researchers and drug development professionals in evaluating the potential of gatifloxacin in various therapeutic contexts.
Executive Summary
Gatifloxacin, a fourth-generation fluoroquinolone, demonstrates a broad spectrum of in vitro activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] Comparative analyses consistently show its enhanced potency against Gram-positive organisms, particularly Streptococcus pneumoniae, when compared to older fluoroquinolones like ciprofloxacin and levofloxacin.[2][3] While ciprofloxacin often retains superior activity against Pseudomonas aeruginosa, gatifloxacin exhibits comparable or superior activity against many other Gram-negative pathogens and anaerobes.[4][5][6]
Comparative In Vitro Activity: MIC Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of gatifloxacin and other fluoroquinolones against various bacterial isolates. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented for a clear comparison of potency.
Respiratory Pathogens
Gatifloxacin, along with other newer fluoroquinolones like moxifloxacin and gemifloxacin, shows potent activity against common respiratory pathogens.[7] Notably, its efficacy against Streptococcus pneumoniae is a significant advantage over older agents.[8]
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Streptococcus pneumoniae | Gatifloxacin | 0.5 | 0.5 |
| Levofloxacin | 1.0 | 1.0 | |
| Moxifloxacin | 0.25 | 0.25 | |
| Gemifloxacin | 0.03 | 0.03 | |
| Haemophilus influenzae | Gatifloxacin | ≤0.03 | ≤0.03 |
| Levofloxacin | 0.015 | 0.03 | |
| Moxifloxacin | ≤0.008 | 0.015 | |
| Gemifloxacin | ≤0.008 | 0.008 | |
| Moraxella catarrhalis | Gatifloxacin | 0.03 | 0.06 |
| Levofloxacin | 0.03 | 0.06 | |
| Moxifloxacin | 0.03 | 0.03 | |
| Gemifloxacin | 0.015 | 0.015 |
Data sourced from a comparative study on respiratory pathogens.[8]
Ocular Pathogens
In the context of ocular infections, gatifloxacin demonstrates excellent activity, particularly against Gram-positive bacteria, which are a leading cause of bacterial keratitis.[9][10] Studies have shown it to be statistically more effective against Gram-positive isolates compared to ciprofloxacin.[4]
| Organism Group | Antibiotic | Median MIC (mg/mL) |
| Ciprofloxacin-Susceptible Gram-Positive Isolates | ||
| Gatifloxacin | 0.094 | |
| Moxifloxacin | 0.094 | |
| Levofloxacin | Not specified | |
| Ciprofloxacin | Not specified | |
| Ciprofloxacin-Susceptible Gram-Negative Isolates | ||
| Gatifloxacin | 0.5 | |
| Moxifloxacin | 2.0 | |
| Levofloxacin | 0.5 | |
| Ciprofloxacin | 0.19 |
Data from a study on bacterial isolates from patients with keratitis and endophthalmitis.[4]
Anaerobic Bacteria
Gatifloxacin exhibits a broad in vitro spectrum against anaerobic bacteria, suggesting its potential utility in mixed anaerobic infections.[6] Its activity is comparable to trovafloxacin and superior to ciprofloxacin against these organisms.[11][12]
| Antibiotic | Overall MIC₅₀ (µg/mL) | Overall MIC₉₀ (µg/mL) |
| Gatifloxacin | 0.5 | 4 |
| Ciprofloxacin | 2 | 32 |
| Levofloxacin | 1 | 8 |
| Trovafloxacin | 1 | 4 |
| Sparfloxacin | 2 | 8 |
Data from a study comparing the activities of gatifloxacin and seven other agents against 351 anaerobic organisms.[11][12]
Uropathogens
Against uropathogens from patients with complicated urinary tract infections, gatifloxacin's activity is comparable to other newer fluoroquinolones like gemifloxacin and moxifloxacin, and superior to ciprofloxacin and ofloxacin against Gram-positive bacteria.[13]
| Organism | Antibiotic | MIC for 90% Inhibition (mg/L) |
| Escherichia coli | Gatifloxacin | 0.25 |
| Gemifloxacin | 0.125 | |
| Moxifloxacin | 0.25 | |
| Pseudomonas aeruginosa | Gatifloxacin | 64 |
| Gemifloxacin | 64 | |
| Moxifloxacin | 64 | |
| Staphylococci | Gatifloxacin | 2 |
| Gemifloxacin | 4 | |
| Moxifloxacin | 2 | |
| Enterococci | Gatifloxacin | 16 |
| Gemifloxacin | 2 | |
| Moxifloxacin | 8 |
Data from a comparative study of fluoroquinolones against 400 uropathogens.[13]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a microorganism to an antimicrobial agent. The data presented in this guide were primarily generated using the following standard laboratory techniques:
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining MIC values and is considered highly accurate.[14][15]
-
Preparation of Microtiter Plates: 96-well microtiter plates are filled with a specific broth medium suitable for the growth of the target bacteria.[14]
-
Serial Dilution of Antibiotics: The fluoroquinolones are serially diluted in the broth to create a range of concentrations across the wells of the plate.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[16]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plates are then incubated at 37°C for 16-20 hours.[14]
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.[16]
Agar Dilution Method
The agar dilution method is another reference method for MIC determination, particularly for fastidious organisms and anaerobes.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the fluoroquinolone.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate atmospheric conditions (e.g., anaerobic conditions for anaerobes) and temperature for a specified period.
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar surface.
Visualizing Experimental Workflow and Mechanism of Action
The following diagrams illustrate the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) and the mechanism of action of fluoroquinolones.
Caption: Workflow for MIC Determination.
Caption: Fluoroquinolone Mechanism of Action.
Conclusion
The in vitro data robustly support this compound as a potent fluoroquinolone with a broad spectrum of activity. Its enhanced efficacy against Gram-positive pathogens, particularly respiratory and ocular isolates, positions it as a valuable alternative to older fluoroquinolones. While considerations for resistance and specific pathogen susceptibility are always paramount, the compiled evidence underscores the significant antibacterial capabilities of gatifloxacin for further investigation and potential clinical application.
References
- 1. In Vitro Activities of Gatifloxacin, Two Other Quinolones, and Five Nonquinolone Antimicrobials against Obligately Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guide to Selection of Fluoroquinolones in Patients with Lower Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gatifloxacin and moxifloxacin: an in vitro susceptibility comparison to levofloxacin, ciprofloxacin, and ofloxacin using bacterial keratitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of gatifloxacin, a new fluoroquinolone, against 204 anaerobes compared to seven other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of the in vitro activities of several new fluoroquinolones against respiratory pathogens and their abilities to select fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of topical gatifloxacin 0.3% and ciprofloxacin 0.3% for the treatment of bacterial keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro susceptibilities of ocular bacterial isolates to gatifloxacin and other topical antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activities of gatifloxacin compared to those of seven other agents against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activities of Gatifloxacin Compared to Those of Seven Other Agents against Anaerobic Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of gatifloxacin compared with gemifloxacin, moxifloxacin, trovafloxacin, ciprofloxacin and ofloxacin against uropathogens cultured from patients with complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. science.gov [science.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Gatifloxacin Hydrochloride vs. Levofloxacin: A Comparative Analysis for the Treatment of Bacterial Keratitis
In the management of bacterial keratitis, a serious ocular infection that can lead to significant vision loss, the choice of topical antibiotic is critical. Both gatifloxacin hydrochloride, a fourth-generation fluoroquinolone, and levofloxacin, a third-generation fluoroquinolone, are frequently employed due to their broad-spectrum antibacterial activity. This guide provides a detailed comparison of their performance based on available experimental data, catering to researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effects by inhibiting essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[1][2] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process vital for the initiation of replication and transcription.[2][3] Topoisomerase IV is primarily responsible for decatenating interlinked daughter chromosomes following replication, allowing for their segregation into daughter cells.[2]
Gatifloxacin, as a fourth-generation fluoroquinolone, possesses a dual-targeting mechanism, effectively inhibiting both DNA gyrase and topoisomerase IV.[4] This dual inhibition is thought to contribute to its enhanced activity against Gram-positive bacteria and a potentially lower propensity for the development of resistance.[4] Levofloxacin also inhibits both enzymes, but gatifloxacin is reported to have a stronger affinity for topoisomerase IV.
References
In Vitro and In Vivo Correlation of Gatifloxacin Hydrochloride Release from Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different nanoparticle-based formulations for the delivery of Gatifloxacin hydrochloride, a broad-spectrum fluoroquinolone antibiotic. The focus is on the correlation between in vitro drug release characteristics and in vivo pharmacokinetic performance, particularly in the context of ophthalmic drug delivery. The data presented is compiled from various preclinical studies to aid in the development of more effective and sustained-release drug delivery systems.
Comparative Analysis of Gatifloxacin Nanoparticle Formulations
The development of nanoparticle-based drug delivery systems for Gatifloxacin aims to overcome the limitations of conventional dosage forms, such as poor bioavailability and the need for frequent administration. By encapsulating Gatifloxacin in polymeric or lipid-based nanoparticles, it is possible to achieve controlled and sustained drug release, leading to improved therapeutic outcomes. This section compares the physicochemical properties and in vitro release kinetics of various Gatifloxacin nanoparticle formulations.
Physicochemical and In Vitro Release Characteristics
The choice of nanoparticle matrix significantly influences the drug loading, encapsulation efficiency, particle size, and ultimately, the drug release profile. The following table summarizes the key parameters for Gatifloxacin nanoparticles prepared using different materials.
| Nanoparticle Formulation | Polymer/Lipid Matrix | Average Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vitro Release Profile |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) with Chitosan coating | 318 - 556 | +21 to +36 | 73.2 - 93.3 | Sustained release with a t50% of 13.20 hours, extending up to 48 hours[1] |
| Chitosan Nanoparticles | Chitosan cross-linked with Sodium Tripolyphosphate (TPP) | ~150 - 180 | Positive (not specified) | 84.9 | Biphasic: initial burst release followed by a more gradual, sustained release |
| Solid Lipid Nanoparticles (SLNs) | Not specified | Not specified | Positive | Not specified | Sustained release over a prolonged period |
Key Observations:
-
PLGA nanoparticles , particularly when coated with chitosan, exhibit a desirable size range for ophthalmic delivery and a positive zeta potential, which can enhance corneal residence time through electrostatic interactions with the negatively charged ocular surface. The high encapsulation efficiency and prolonged in vitro release profile suggest their potential for reducing dosing frequency.
-
Chitosan nanoparticles also demonstrate a high encapsulation efficiency and a characteristic biphasic release pattern. The initial burst can provide a loading dose, while the subsequent sustained release maintains the therapeutic concentration.
-
Solid Lipid Nanoparticles (SLNs) offer a lipid-based alternative, which can enhance corneal penetration. The sustained release characteristics are a key feature of this formulation.
In Vitro-In Vivo Correlation (IVIVC)
A strong in vitro-in vivo correlation is crucial for the predictive development of drug delivery systems. The following data from a study on Gatifloxacin-loaded Solid Lipid Nanoparticles (SLNs) provides a direct comparison of in vivo pharmacokinetic parameters in the aqueous humor of rabbits with a conventional eye drop formulation.
| Formulation | Cmax (µg/mL) | tmax (h) | AUC0-∞ (µg.h/mL) | Elimination Half-life (t1/2) (h) |
| Gatifloxacin SLNs | 1.09-fold higher than Gate® Eyedrops | Not specified | 2.192 | 2.34-fold higher than Gate® Eyedrops |
| Gate® Eyedrops (Commercial Formulation) | Baseline | Not specified | 0.651 | Baseline |
Analysis of IVIVC:
The data clearly demonstrates a positive correlation between the sustained in vitro release from the SLN formulation and the improved pharmacokinetic profile in vivo. The 3.37-fold increase in the area under the curve (AUC) for the SLN formulation compared to the commercial eye drops indicates a significantly enhanced ocular bioavailability of Gatifloxacin[2]. Furthermore, the prolonged elimination half-life suggests that the nanoparticles provide a sustained release of the drug in the aqueous humor, which is consistent with the in vitro findings[2]. This improved bioavailability and prolonged residence time can be attributed to the mucoadhesive properties and enhanced corneal penetration of the nanoparticle formulation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the typical experimental protocols used in the cited studies for the preparation, characterization, and evaluation of Gatifloxacin nanoparticles.
Preparation of Nanoparticles
1. PLGA Nanoparticles (Modified Emulsion-Diffusion-Evaporation Technique) [1]
-
Organic Phase Preparation: 100 mg of PLGA is dissolved in 10 ml of methylene chloride.
-
Aqueous Phase Preparation: 20 mg of Gatifloxacin, along with stabilizers like polyvinyl alcohol (PVA) and chitosan, are dissolved in 10 ml of 2% v/v glacial acetic acid.
-
Emulsification: The organic phase is added to the aqueous phase under stirring for 1 hour, followed by homogenization at 15,000 rpm for 10 minutes.
-
Nanoprecipitation: 20 ml of water is added to the emulsion under stirring, leading to the formation of nanoparticles.
-
Solvent Evaporation: The suspension is stirred on a water bath at 40°C to remove the organic solvent.
2. Chitosan Nanoparticles (Ionic Gelation Method)
-
Chitosan Solution: Chitosan is dissolved in an acidic solution (e.g., acetic acid).
-
Cross-linking: An aqueous solution of sodium tripolyphosphate (TPP) is added dropwise to the chitosan solution under constant stirring.
-
Nanoparticle Formation: Nanoparticles are spontaneously formed due to the electrostatic interaction between the positively charged chitosan and the negatively charged TPP.
-
Drug Loading: Gatifloxacin can be incorporated by dissolving it in the chitosan solution before the addition of TPP.
3. Solid Lipid Nanoparticles (Hot Homogenization–Probe Sonication Method) [3]
-
Lipid Phase: The lipid(s) and the drug are melted together.
-
Aqueous Phase: The surfactant and co-surfactant are dissolved in water and heated to the same temperature as the lipid phase.
-
Emulsification: The hot lipid phase is dispersed in the hot aqueous phase under high-speed homogenization.
-
Sonication: The resulting pre-emulsion is then subjected to probe sonication to reduce the particle size.
-
Cooling: The nanoemulsion is cooled down to room temperature to allow the lipid to recrystallize and form SLNs.
In Vitro Drug Release Study
-
Method: The dialysis bag method is commonly employed[4].
-
Apparatus: A dialysis bag containing a known amount of the nanoparticle formulation is suspended in a vessel containing a specific volume of release medium (e.g., simulated tear fluid, pH 7.4).
-
Conditions: The system is maintained at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of Gatifloxacin in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
In Vivo Pharmacokinetic Study in Rabbits
-
Animal Model: New Zealand albino rabbits are commonly used for ocular pharmacokinetic studies.
-
Dosing: A single dose of the nanoparticle formulation and the control (e.g., commercial eye drops) is instilled into the conjunctival sac of the rabbit's eye.
-
Sample Collection: At various time points post-instillation, aqueous humor samples are collected from the anterior chamber of the eye under anesthesia.
-
Sample Processing: The collected samples are typically deproteinized (e.g., with methanol) and centrifuged.
-
Drug Quantification: The concentration of Gatifloxacin in the supernatant is quantified using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters like Cmax, tmax, AUC, and elimination half-life using appropriate software.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for IVIVC of Gatifloxacin nanoparticles.
Caption: Conceptual diagram of sustained release from nanoparticles.
References
- 1. briefs.techconnect.org [briefs.techconnect.org]
- 2. Part II: Enhancement of transcorneal delivery of gatifloxacin by solid lipid nanoparticles in comparison to commercial aqueous eye drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gatifloxacin Loaded Nano Lipid Carriers for the Management of Bacterial Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative analysis of Gatifloxacin hydrochloride synthesis routes for yield and purity
For researchers and professionals in drug development, the selection of an optimal synthetic route for an active pharmaceutical ingredient (API) is a critical decision, balancing factors of yield, purity, cost-effectiveness, and scalability. This guide provides a comparative analysis of the most common synthesis routes for Gatifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The comparison is based on reported experimental data, focusing on reaction yield and final product purity.
Comparison of Key Synthesis Routes
Three primary synthetic strategies for this compound are prevalent in the literature: a "one-pot" synthesis, a route proceeding through a boron-chelate intermediate, and a multi-step synthesis commencing from 3-methoxy-2,4,5-trifluorobenzoic acid. Each approach presents distinct advantages and disadvantages in terms of operational simplicity, yield, and the impurity profile of the final product.
| Synthesis Route | Key Intermediate(s) | Reported Yield (%) | Reported Purity (%) | Reference |
| One-Pot Synthesis | Silyated 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and its boron chelate | 77.7 - 81.8% | >99.8% | [1][2] |
| Boron-Chelate Intermediate Route | (6,7-Substituted-8-alkoxy-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid-O3,O4)bis(acyloxy-O)borate | 38 - 91% | 99.76 - 99.87% | [3][4][5] |
| Multi-step Synthesis from 3-methoxy-2,4,5-trifluorobenzoic acid | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester | Overall yield ~30.9 - 45% | Not explicitly stated in all sources | [3][6] |
In-Depth Analysis of Synthesis Routes
One-Pot Synthesis
This approach is characterized by its operational simplicity, as all reaction steps are performed sequentially in the same reaction vessel without the isolation of intermediates.[2][7] This method significantly reduces processing time and solvent usage, making it an attractive option for industrial-scale production. The key to this process is the in-situ silylation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, followed by activation through the formation of a boron chelate, which then reacts with 2-methylpiperazine.[2]
Boron-Chelate Intermediate Route
This is a widely utilized and well-documented route for the synthesis of Gatifloxacin. The core of this method involves the activation of the C-7 position of the quinolone ring towards nucleophilic substitution by forming a boron chelate intermediate.[4][5] This activation allows the reaction with 2-methylpiperazine to proceed under milder conditions, often at ambient temperature, which can help in minimizing the formation of impurities.[4] The yields for this route can be high, with some reports indicating up to 91% with high purity.[3]
Multi-step Synthesis from 3-methoxy-2,4,5-trifluorobenzoic acid
This classical, linear synthesis involves a greater number of steps to construct the core quinolone scaffold before the final condensation with 2-methylpiperazine. While each step may have a respectable yield, the overall yield of the entire sequence is consequently lower, reported to be in the range of 30.9% to 45%.[3][6] This route offers flexibility for the synthesis of analogues but is generally less efficient for the large-scale production of Gatifloxacin itself due to the multiple unit operations and potential for yield loss at each stage.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Gatifloxacin
This protocol is a representative example of the one-pot synthesis methodology.
Materials:
-
1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
-
Hexamethyldisilazane (HMDS)
-
Acetonitrile
-
Boron trifluoride etherate (BF3·OEt2)
-
2-methylpiperazine
-
Methanol
Procedure:
-
A suspension of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid in acetonitrile is treated with hexamethyldisilazane.
-
To the resulting silylated intermediate suspension, boron trifluoride etherate is added, maintaining the temperature between 15 and 25°C.
-
A solution of 2-methylpiperazine in acetonitrile is then added to the reaction mixture. The reaction is stirred for approximately 3 hours.
-
Upon completion, the solution is distilled under reduced pressure to obtain a paste.
-
Methanol is added to the paste, and the suspension is heated to 63-67°C for about 5 hours to eliminate the boron chelate.
-
The mixture is then cooled, first to 25-35°C and then to 0-5°C, to precipitate the Gatifloxacin.
-
The precipitate is filtered, washed with cold methanol, and dried under vacuum to yield Gatifloxacin.[2]
Protocol 2: Synthesis of Gatifloxacin via Boron-Chelate Intermediate
This protocol outlines the key steps for the synthesis involving the isolation of a boron-chelate intermediate.
Materials:
-
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate
-
Aqueous hydrofluoroboric acid
-
2-methylpiperazine
-
Acetonitrile
-
Ethanol
-
Water
Procedure:
-
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate is treated with 40% aqueous hydrofluoroboric acid at 95-100°C for 3 hours to form the boron-chelate. The product is isolated.[3]
-
The isolated boron-chelate is then reacted with 2-methylpiperazine in acetonitrile for 12 hours.[3]
-
The resulting intermediate is hydrolyzed using a mixture of ethanol and water to yield crude Gatifloxacin.[3]
-
The crude product can be purified by recrystallization from methanol.[3]
Protocol 3: HPLC Method for Purity Analysis
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for determining the purity of this compound and quantifying any related substances.
Chromatographic Conditions:
-
Column: Zorbax Eclipse C18 (50 x 4.6 mm, 5 µm) or equivalent.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Injection Volume: 10 µL.[8]
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).[8]
-
Standard Solution: A known concentration of Gatifloxacin working standard is prepared in the diluent.
-
Test Solution: A sample of the synthesized this compound is dissolved in the diluent to a known concentration.
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and test solutions.
-
Monitor the chromatograms for the retention time of Gatifloxacin and the presence of any impurity peaks.
-
The purity is calculated by comparing the peak area of Gatifloxacin to the total peak area of all components in the chromatogram.
Visualizing the Comparative Analysis Workflow
The following diagram illustrates the logical flow of the comparative analysis presented in this guide.
Caption: Workflow for comparing Gatifloxacin synthesis routes.
Conclusion
The choice of a synthetic route for this compound is a multifaceted decision. The one-pot synthesis offers an excellent balance of high yield, high purity, and operational efficiency, making it highly suitable for industrial production. The boron-chelate intermediate route also provides high yields and purity and is a robust and well-established method. The multi-step synthesis from 3-methoxy-2,4,5-trifluorobenzoic acid , while being a more classical approach, is generally less efficient for large-scale manufacturing due to its lower overall yield and increased number of unit operations. Researchers and drug development professionals should carefully consider these factors in the context of their specific needs, including scale, cost, and regulatory requirements, when selecting the most appropriate synthetic strategy.
References
- 1. scielo.br [scielo.br]
- 2. WO2005047260A1 - Process for preparing gatifloxacin - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 5. WO2004069825A1 - Synthesis of gatifloxacin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. idk.org.rs [idk.org.rs]
- 9. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gatifloxacin Hydrochloride in a Laboratory Setting
The safe and compliant disposal of gatifloxacin hydrochloride is essential for ensuring laboratory safety, protecting environmental health, and adhering to regulatory standards. As a fluoroquinolone antibiotic, improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1] This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[2][3]
-
Hand Protection: Use protective, chemical-resistant gloves.[2][3]
-
Body Protection: Wear a lab coat or impervious clothing.[3]
-
Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eye wash station must be available.[2]
II. This compound Waste Classification
For disposal purposes, all forms of this compound, including pure compound, stock solutions, and contaminated media, should be treated as chemical waste.[1] While Safety Data Sheets (SDS) indicate that gatifloxacin is not federally classified as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), waste disposal regulations can vary significantly by state and local jurisdiction.[2][3][4] Therefore, chemical waste generators are responsible for consulting local and state regulations to ensure complete and accurate classification.[4]
Key Principle: Always manage antibiotic waste as chemical waste to prevent its release into the environment.[1] Do not discharge this compound or materials contaminated with it into drains or sewers.[2][4]
III. Step-by-Step Disposal Procedures
The preferred method for disposal follows a hierarchy that prioritizes institutional procedures and licensed waste management services.
Step 1: Consult Your Institution's Environmental Health & Safety (EHS) Department Your first and most critical step is to contact your facility's EHS department. They will provide specific protocols tailored to your location and the scale of your waste, ensuring compliance with all relevant regulations.
Step 2: Segregate and Collect Waste Properly segregate different forms of gatifloxacin waste at the point of generation.
-
Solid Waste: Collect expired or unused this compound powder in its original container or a clearly labeled, sealed container designated for chemical waste.
-
Stock Solutions: High-concentration stock solutions are considered hazardous chemical waste.[1] They must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[1]
-
Contaminated Labware: Items such as pipette tips, gloves, empty vials, and culture plates that are contaminated with gatifloxacin should be collected in a designated, labeled waste container. Do not mix this waste with regular trash or biohazardous waste unless directed by your EHS protocol.
Step 3: Labeling Hazardous Waste Containers All containers used for collecting gatifloxacin waste must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.
Step 4: Arrange for Professional Disposal All collected gatifloxacin waste must be disposed of through your institution's EHS program or a licensed hazardous material disposal company.[3] These services will ensure the waste is transported and destroyed, typically via incineration, in a compliant manner.[3]
Note on Flushing: Previous guidance from the early 2000s sometimes included specific pharmaceuticals on an FDA "flush list." However, gatifloxacin is not on the current FDA flush list.[5][6][7] Flushing this antibiotic is not a recommended or compliant disposal method and can lead to environmental harm.[8]
IV. Spill Management Protocol
In the event of a spill, take immediate action to contain and clean the area while wearing full PPE.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]
-
Containment: Prevent the spill from spreading or entering drains.[2]
-
Cleanup (Solid Spill): Carefully sweep or scoop up the solid material, avoiding dust formation, and place it into a labeled hazardous waste container.[4]
-
Cleanup (Liquid Spill): Absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[2] Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill surface and any contaminated equipment by scrubbing with alcohol, and collect all cleaning materials for disposal as hazardous waste.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. fishersci.com [fishersci.com]
- 5. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
- 6. pa-foundation.org [pa-foundation.org]
- 7. fallonhealth.org [fallonhealth.org]
- 8. Understanding the FDA Flush List: Should you Flush your Unwanted Medicines? - MyOldMeds.com [myoldmeds.com]
Safe Handling and Disposal of Gatifloxacin Hydrochloride: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals, this document outlines the critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for Gatifloxacin hydrochloride. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing exposure risks.
This compound is a fluoroquinolone antibiotic that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation, skin irritation, and respiratory irritation.[1] Furthermore, it may cause allergic skin reactions or asthma-like symptoms if inhaled.[2]
Hazard Identification and Safety Data
Understanding the potential hazards is the first step in safe handling. The primary risks associated with this compound are acute toxicity, irritation, and sensitization.[1][2]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Skin Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Eye Contact |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled; May cause an allergic skin reaction.[2] | Inhalation, Skin Contact |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Inhalation |
While most safety data sheets indicate that no official occupational exposure limits (OELs) have been established by bodies like OSHA or NIOSH for this compound, one supplier of a formulated gatifloxacin product has set an internal OEL of 400 µg/m³.[1][3][4][5]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following procedural guidance covers the entire lifecycle of the chemical within a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][4][5][6] It should be kept away from direct sunlight, heat, and sources of ignition.[1][4] Segregate it from incompatible materials, particularly oxidizing agents.[4][7] Some suppliers recommend freezer storage to maintain product quality.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent direct contact and inhalation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[1][5][6] | Protects against dust particles and splashes causing serious eye irritation. |
| Skin Protection | Impervious clothing, such as a lab coat.[1][2] | Prevents contact with skin, which can cause irritation and potential sensitization. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently.[1][5][7] | Prevents skin contact, irritation, and absorption. |
| Respiratory Protection | A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used, especially when engineering controls are not sufficient or as a backup.[5] | Protects against inhalation, which can cause respiratory irritation and sensitization. |
Handling and Experimental Protocols
-
Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation to minimize dust and aerosol formation.[1][2][5] An accessible safety shower and eye wash station must be available.[1]
-
Procedural Discipline:
Accidental Release and Exposure
Immediate and appropriate action is critical in the event of a spill or exposure.
-
Spill Response:
-
Evacuate non-essential personnel from the area.[1]
-
Ensure adequate ventilation.[1]
-
Don full PPE before attempting to clean the spill.[1]
-
For solid spills, gently sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[4][6]
-
For liquid solutions, absorb with an inert, non-combustible material (e.g., diatomite) and place in a waste container.[1]
-
Decontaminate the spill area and cleaning tools, for example, by scrubbing with alcohol.[1]
-
Prevent spilled material from entering drains or water courses.[1]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][4]
-
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Characterization: this compound waste should be treated as hazardous chemical waste.
-
Disposal Method:
-
Collect waste material in a clearly labeled, sealed, and appropriate container.
-
Dispose of the waste through a licensed hazardous material disposal company.[5] Incineration in a facility equipped with an afterburner and scrubber may be a suitable method.[5]
-
Contaminated packaging must be disposed of in the same manner as the chemical waste.[1][5]
-
-
Regulatory Compliance: All disposal activities must adhere to federal, state, and local environmental regulations.[5][6] While older guidelines sometimes mentioned flushing for certain pharmaceuticals, current best practice, as advised by the FDA, is to use drug take-back programs or, if unavailable, to dispose of in the trash after mixing with an unappealing substance, for non-"Flush List" drugs.[8][9] For laboratory waste, professional hazardous waste disposal is the standard.
Visualized Workflow: Safe Handling Protocol
The following diagram illustrates the logical flow of operations for handling this compound safely.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. media.allergan.com [media.allergan.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. glwqd.org [glwqd.org]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
